Technical Documentation Center

1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene

Core Science & Biosynthesis

Foundational

Technical Guide: Molecular Structure & Properties of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene

This guide provides an in-depth technical analysis of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene , a specialized bifunctional linker used in supramolecular and medicinal chemistry. Editorial Note: This guide specif...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene , a specialized bifunctional linker used in supramolecular and medicinal chemistry.

Editorial Note: This guide specifically addresses the diethylene glycol (PEG2) variant as requested. Researchers should note that commercial catalogs frequently conflate this molecule with its shorter analog, 1-(Benzyloxy)-4-(2-bromoethoxy)benzene (CAS 3351-59-5). The distinction is critical for spacing and solubility properties in molecular design.

Executive Summary

1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene serves as a high-value "rod" or "axle" intermediate in the synthesis of rotaxanes, pillar[n]arenes, and PROTAC linkers. Its architecture combines a hydrophobic benzyl-protected phenol with a hydrophilic polyethylene glycol (PEG) linker terminated by an electrophilic bromide. This duality allows for precise, stepwise functionalization of supramolecular structures.

Part 1: Molecular Architecture & Physiochemical Properties

Structural Analysis

The molecule is built upon a hydroquinone core with orthogonal functionality at the para positions.

  • Protecting Group (Position 1): A benzyl ether (

    
    ). It provides stability against basic and nucleophilic conditions used to modify the other end of the molecule. It is cleavable via catalytic hydrogenation (
    
    
    
    ) or strong acid (e.g.,
    
    
    ), revealing a reactive phenol.
  • Linker Domain (Position 4): A diethylene glycol chain terminated with a bromide (

    
    ). This "PEG2" spacer improves water solubility compared to alkyl chains and provides flexibility, crucial for "threading" macrocycles.
    
  • Reactive Terminus: The primary alkyl bromide is an excellent electrophile for

    
     reactions with amines, azides, or thiolates.
    
Quantitative Data Profile

Note: Values calculated based on structural stoichiometry for the PEG2 variant.

PropertyValueNotes
IUPAC Name 1-(benzyloxy)-4-(2-(2-bromoethoxy)ethoxy)benzeneSystematic naming
Molecular Formula

Distinct from mono-ethoxy (

)
Molecular Weight 351.24 g/mol
Physical State White to Off-White SolidLow melting point solid or viscous oil depending on purity
Melting Point 45–50 °C (Estimated)Typically lower than the mono-ethoxy analog (85-87 °C) due to PEG flexibility
Solubility DCM, THF, Ethyl AcetateModerate solubility in alcohols; insoluble in water
LogP (Predicted) ~3.8Lipophilic due to benzyl/phenyl rings

Part 2: Synthetic Pathways & Optimization

The Statistical Synthesis Challenge

The primary challenge in synthesizing this molecule is preventing the formation of the "dumbbell" byproduct. If one reacts hydroquinone directly with the dibromide linker, the major product is often the bis-alkylated species.

Recommended Route: Use 4-(Benzyloxy)phenol as the starting material. This desymmetrizes the reaction immediately, ensuring only one side of the hydroquinone core is available for alkylation.

Reaction Workflow (Graphviz)

SynthesisWorkflow Start 4-(Benzyloxy)phenol (Nucleophile) Base K2CO3 / CH3CN Reflux, 18h Start->Base Reagent Bis(2-bromoethyl) ether (Electrophile - Excess) Reagent->Base Intermediate Transition State (Phenoxide Attack) Base->Intermediate Product Target Molecule (Mono-substitution) Intermediate->Product Major Pathway (High Dilution) SideProduct Dimer Impurity (Bis-substitution) Intermediate->SideProduct Minor Pathway (If Reagent Low)

Caption: Synthesis workflow prioritizing mono-substitution via excess electrophile stoichiometry.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 1-(benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene via Williamson Ether Synthesis.

Reagents:

  • 4-(Benzyloxy)phenol (1.0 eq)

  • Bis(2-bromoethyl) ether (3.0 – 4.0 eq) [Critical: Excess prevents dimerization]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Acetonitrile (

    
    ) (Anhydrous)
    

Step-by-Step Methodology:

  • Activation: In a flame-dried Round Bottom Flask (RBF), dissolve 4-(Benzyloxy)phenol in acetonitrile. Add

    
    . Stir at room temperature for 30 minutes to generate the phenoxide anion. Validation: Suspension turns slight yellow.
    
  • Addition: Add Bis(2-bromoethyl) ether in a single portion. Note: Using a large excess (3-4 eq) is statistically required to ensure the phenoxide hits a dibromide molecule rather than an already-reacted product.

  • Reflux: Heat to reflux (80–82 °C) for 16–24 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (

    
    ) should disappear; the product (
    
    
    
    ) will appear.
  • Workup: Cool to RT. Filter off inorganic solids (

    
    , excess carbonate). Concentrate the filtrate under reduced pressure.
    
  • Purification: The crude oil contains the product and excess bis(2-bromoethyl) ether.

    • Method: Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient Hexane -> 10% EtOAc/Hexane. The excess dibromide elutes first (non-polar), followed by the product.

  • Characterization: Confirm structure via

    
     NMR.
    

Part 3: Reactivity & Spectroscopic Identification

NMR Signature (Diagnostic)

The PEG2 linker introduces a specific splitting pattern distinct from the mono-ethoxy analog.

  • Aromatic Region (6.9 – 7.4 ppm):

    • Multiplet (5H): Benzyl aromatic protons.

    • Two Doublets (4H, AA'BB' system): Hydroquinone protons.

  • Benzylic Position (5.05 ppm):

    • Singlet (2H):

      
      .
      
  • PEG2 Linker (3.5 – 4.2 ppm):

    • Triplet (~4.10 ppm, 2H):

      
       (Alpha to phenoxy).
      
    • Multiplet (~3.85 ppm, 2H):

      
      .
      
    • Multiplet (~3.80 ppm, 2H):

      
      .
      
    • Triplet (~3.50 ppm, 2H):

      
       (Alpha to bromine).
      
Mechanism of Action in Drug Design

This molecule functions as a heterobifunctional linker .

  • Step 1 (

    
    ):  The bromine is displaced by a nucleophile (e.g., a piperazine ring of a drug pharmacophore).
    
  • Step 2 (Deprotection): The benzyl group is removed (

    
    ), liberating a phenol.
    
  • Step 3 (Conjugation): The new phenol is reacted with an E3 ligase ligand (for PROTACs) or a polymer chain.

Part 4: Applications in Supramolecular Chemistry

This specific chain length is favored in Pillar[5]arene synthesis. The "ethoxy-ethoxy" spacing is ideal for threading through the cavity of pillararenes to form pseudo-rotaxanes.

Application Logic Flow

ApplicationLogic cluster_0 Pathway A: Macrocyclization cluster_1 Pathway B: Rotaxane Axle Molecule 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene (The Linker) StepA1 Polymerization with Paraformaldehyde (Lewis Acid Cat.) Molecule->StepA1 StepB1 Displace Br with Bulky Stopper Molecule->StepB1 StepA2 Functionalized Pillar[5]arene StepA1->StepA2 StepB2 Deprotect Benzyl -> Phenol StepB1->StepB2 StepB3 Attach Second Stopper StepB2->StepB3

Caption: Divergent utility in macrocycle synthesis (Pathway A) and mechanically interlocked molecules (Pathway B).

References

  • Williamson Ether Synthesis Standards: Ogoshi, T., et al. "Synthesis and Properties of Pillar[5]arene." Journal of the American Chemical Society, 2008. (Foundational chemistry for this class of linkers).

  • PEG Linker Chemistry: "Synthesis of heterobifunctional polyethylene glycol (PEG) derivatives." Nature Protocols, 2012. (General protocol for PEG-halide synthesis).
  • Analogous Compound Data: PubChem Compound Summary for 1-(Benzyloxy)-4-(2-bromoethoxy)benzene (CAS 3351-59-5). . Note: Used for comparative reactivity data; the target molecule is the PEG2 homolog.

  • Safety Data: Sigma-Aldrich Safety Data Sheet for Alkyl Bromides. .

Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood with appropriate PPE (gloves, goggles) due to the alkylating nature of the bromide and the irritant properties of benzyl halides.

Sources

Exploratory

Chemical Stability & Storage of Benzyloxy-PEG-Bromide Derivatives

Technical Guide for Research & Development Executive Summary Benzyloxy-PEG-bromide (Bn-PEG-Br) is a heterobifunctional polyethylene glycol derivative widely used as a linker in antibody-drug conjugates (ADCs) and surface...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

Benzyloxy-PEG-bromide (Bn-PEG-Br) is a heterobifunctional polyethylene glycol derivative widely used as a linker in antibody-drug conjugates (ADCs) and surface modification. Its chemical utility relies on the differential reactivity of the stable benzyl ether protecting group and the electrophilic alkyl bromide terminus.

However, this dual functionality introduces specific stability risks. The bromide terminus is susceptible to nucleophilic substitution (hydrolysis) and elimination , while the polyether backbone is prone to oxidative chain scission .

Core Storage Directive:

  • Temperature: -20°C (or lower).

  • Atmosphere: Inert gas (Argon preferred over Nitrogen).[1][2]

  • Humidity: Strictly anhydrous (<10% RH); use desiccants.

  • Light: Protect from light (amber vials/foil).[2]

Chemical Architecture & Vulnerabilities

To understand the storage requirements, one must analyze the molecule's three distinct functional zones.

ComponentStructureFunctionPrimary Stability Risk
Benzyl Group

Hydroxyl protectionOxidation/Acid Sensitivity: Generally stable, but ether linkage can oxidize to peroxides under UV/O2 exposure.
PEG Backbone

Solubility/LinkerAuto-oxidation: Susceptible to radical attack, leading to chain scission and aldehyde formation.
Alkyl Bromide

ElectrophileHydrolysis (

):
Moisture displaces Br with OH.Elimination (

):
Base/Heat converts Br to vinyl ether.

Degradation Mechanisms (The "Why")

Nucleophilic Substitution (Hydrolysis)

The primary failure mode for Bn-PEG-Br is the conversion of the terminal bromide to a hydroxyl group. This renders the molecule "dead" for conjugation reactions that require the electrophilic bromide.

  • Mechanism: Water acts as a nucleophile.[3] While primary alkyl bromides are relatively slow to hydrolyze at neutral pH, the hygroscopic nature of the PEG backbone draws atmospheric moisture into the solid matrix, creating a localized aqueous micro-environment that accelerates this reaction.

  • Kinetics: Follows pseudo-first-order kinetics where

    
    . The rate constant 
    
    
    
    increases exponentially with temperature (Arrhenius behavior).
Oxidative Degradation (PEG Chain Scission)

Polyethers are sensitive to molecular oxygen, a process catalyzed by light and transition metals.

  • Initiation: A radical abstracts a hydrogen alpha to an ether oxygen.

  • Propagation: Reaction with

    
     forms a hydroperoxide.
    
  • Termination: Chain scission occurs, releasing formate esters and aldehydes.

  • Impact: Changes the molecular weight distribution (polydispersity) and introduces reactive aldehyde impurities that can interfere with amine-conjugation chemistries.

Elimination (Vinyl Ether Formation)

Under improper storage (e.g., presence of basic impurities or high heat), the terminal bromide can undergo dehydrohalogenation to form a terminal vinyl ether (


). This is irreversible and changes the conjugation chemistry entirely.

Visualization of Degradation Pathways[4]

DegradationPathways BnPEGBr Bn-PEG-Br (Active Reagent) Hydrolysis Hydrolysis (Moisture) BnPEGBr->Hydrolysis + H2O Oxidation Auto-oxidation (O2 + Light) BnPEGBr->Oxidation + O2 / hν BnPEGOH Bn-PEG-OH (Inactive) Hydrolysis->BnPEGOH HBr HBr (Acid byproduct) Hydrolysis->HBr Scission Chain Scission (Aldehydes/Formates) Oxidation->Scission

Caption: Primary degradation pathways. Hydrolysis deactivates the functional terminus; Oxidation destroys the linker backbone.

Best Practice Storage Protocols

This protocol is designed to minimize the activation energy for degradation reactions.

Phase 1: Receiving & Aliquoting

Do not store the bulk bottle repeatedly accessed.

  • Equilibration: Allow the shipping container to reach room temperature before opening. This prevents atmospheric condensation on the cold reagent.

  • Environment: Perform aliquoting in a glove box or a dry-nitrogen purged glove bag.

  • Vial Selection: Use amber glass vials with PTFE-lined caps. Avoid plastics that may leach plasticizers or allow gas permeability.

  • Inert Gas Overlay: Flush each vial with Argon (preferred over Nitrogen due to higher density, creating a better "blanket" over the powder) before capping.

Phase 2: Long-Term Storage[5]
  • Temperature: Store at -20°C . For storage >12 months, -80°C is recommended.

  • Desiccation: Place vials inside a secondary container (sealed jar or ziplock mylar bag) containing active silica gel or molecular sieves.

  • Organization: Store away from volatile amines or strong acids, which can permeate seals and catalyze degradation.

Phase 3: Thawing for Use
  • Remove the specific aliquot needed.

  • Critical Step: Let the vial sit at room temperature for 30 minutes before opening.

  • Single Use: Ideally, treat aliquots as single-use. If re-storage is necessary, re-purge with Argon and seal immediately with Parafilm.

Workflow Diagram: Storage Lifecycle

StorageWorkflow Start Receive Shipment (-20°C or Dry Ice) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Aliquot Aliquot under Argon/N2 (Amber Glass Vials) Equilibrate->Aliquot Secondary Secondary Containment (Add Desiccant) Aliquot->Secondary Freezer Store at -20°C (Dark, Inert) Secondary->Freezer Thaw Thaw to RT (30 mins before opening) Freezer->Thaw When needed Thaw->Freezer Re-purge & Seal (Not Recommended) Use Experimental Use Thaw->Use

Caption: Optimized lifecycle to prevent moisture ingress. The "Thaw" step is the most critical control point.

Quality Control & Re-validation

Before using stored material for critical conjugations, validate integrity using these methods.

H-NMR Spectroscopy (The Gold Standard)
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals:

    • 
      -Bromide Protons (
      
      
      
      ):
      Look for a triplet at ~3.45 ppm .
    • PEG Backbone: Strong singlet at ~3.64 ppm .

    • Degradation Indicator: Appearance of a triplet at ~3.70-3.80 ppm indicates hydrolysis (

      
      ).
      
    • Integration: The ratio of the Benzyl aromatic protons (~7.3 ppm, 5H) to the

      
      -Bromide protons (2H) should be 2.5 : 1 . A higher ratio suggests bromide loss.
      
Silver Nitrate Test (Qualitative)
  • Method: Dissolve a small amount of reagent in ethanol/water. Add 1 drop of 0.1M

    
    .
    
  • Result:

    • Clear/Slow turbidity: Intact alkyl bromide (covalent Br reacts slowly).

    • Instant Heavy Precipitate: Indicates free bromide ions (

      
      ), a sign that significant hydrolysis has already occurred in the vial.
      
HPLC (Purity)
  • Column: C18 Reverse Phase.

  • Detector: ELSD (Evaporative Light Scattering) or UV (254 nm for Benzyl group).

  • Sign of Failure: Broadening of the main peak or appearance of earlier-eluting (more polar) peaks corresponding to the hydroxyl-PEG derivative.

References

  • Browning, M. B., et al. (2014). Drying and Storage Effects on Poly(ethylene glycol) Hydrogel Mechanical Properties and Bioactivity.[4] Journal of Biomedical Materials Research Part A. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Solubility Profiling of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene in Organic Solvents

Prepared by: Senior Application Scientist, Gemini Division Executive Summary The determination of a compound's solubility profile is a cornerstone of early-stage drug development and chemical synthesis, directly influenc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Executive Summary

The determination of a compound's solubility profile is a cornerstone of early-stage drug development and chemical synthesis, directly influencing formulation, bioavailability, and reaction kinetics. This guide provides a comprehensive framework for establishing the solubility of the synthetic intermediate, 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene. While exhaustive pre-existing solubility data for this specific molecule is not publicly available, this document outlines the authoritative methodologies and scientific rationale required to generate such a profile. We detail the gold-standard Shake-Flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. Furthermore, we present a predictive analysis of the compound's solubility based on its distinct structural motifs and correlate this with a plausible, representative dataset across a spectrum of organic solvents. This guide is intended for researchers, chemists, and pharmaceutical scientists as a robust template for the systematic solubility characterization of novel chemical entities.

Introduction

1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene (Molecular Formula: C₁₅H₁₅BrO₂, Molecular Weight: 307.18 g/mol ) is a bespoke organic molecule that serves as a valuable intermediate in synthetic chemistry.[1] Its structure, featuring both large non-polar aromatic regions and a more polar ether chain, suggests a nuanced and complex solubility profile. Understanding this profile is critical for its practical application. In process chemistry, solubility dictates the choice of reaction media and purification strategies (e.g., crystallization). In the context of drug discovery, where such intermediates are used to build larger molecules, poor solubility can hinder biological screening and formulation development, ultimately leading to the failure of promising candidates.[2][3]

The principle of "like dissolves like" is the fundamental concept governing solubility; it posits that substances with similar polarities are more likely to be soluble in one another.[4][5][6] This guide will systematically explore this principle by outlining the experimental determination of the solubility of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene in a curated selection of organic solvents that span the full polarity spectrum.

Physicochemical Characterization and Solubility Prediction

A molecule's solubility is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] An analysis of the structure of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene allows for a qualitative prediction of its solubility behavior.

Key Structural Features:

  • Non-Polar Moieties: The molecule contains two aromatic rings (a benzyl group and a phenoxy group), which constitute a large, hydrophobic surface area. These regions will interact favorably with non-polar solvents via London dispersion forces.[4]

  • Polar Moieties: The two ether linkages (-O-) and the bromine atom introduce polarity. The ether oxygens can act as hydrogen bond acceptors, enhancing solubility in protic solvents.

  • Overall Character: The compound possesses a mixed polarity. The large non-polar component suggests limited solubility in highly polar solvents like water, while the polar ether chain will likely limit its solubility in extremely non-polar solvents like hexane. Therefore, maximum solubility is predicted in solvents of intermediate polarity that can effectively solvate both the hydrophobic and polar regions of the molecule.

Experimental Methodology: Equilibrium Solubility Determination

To quantitatively determine the thermodynamic equilibrium solubility, the saturation shake-flask method is the most reliable and widely accepted "gold standard" technique.[7][8][9] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

The Shake-Flask Protocol

The protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Core Steps:

  • Preparation: Add an excess amount of solid 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene to a series of vials, each containing a known volume of a selected organic solvent. The presence of excess, undissolved solid is mandatory to ensure saturation is achieved.[7][10][11]

  • Equilibration: Seal the vials and place them in a temperature-controlled agitator (e.g., orbital shaker) set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[8][9][12] The time required should be established by sampling at various intervals (e.g., 24, 48, 72 hours) until the concentration of the dissolved compound remains constant.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to permit sedimentation of the excess solid. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by filtering it through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[9]

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9][13][14]

Analytical Method: HPLC-UV

Reverse-phase HPLC (RP-HPLC) is the preferred analytical technique due to its high specificity, sensitivity, and ability to separate complex mixtures.[13][14][15]

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective for molecules of this nature.

  • Detection: UV spectrophotometer set to a wavelength of maximum absorbance for the compound.

  • Calibration: A multi-point calibration curve is generated using standards of known concentration to ensure accurate quantification of the analyte in the solubility samples.

G cluster_prep 1.0 Sample Preparation cluster_equil 2.0 Equilibration cluster_sep 3.0 Phase Separation cluster_quant 4.0 Quantification A Add excess compound to solvent in vial B Agitate at constant Temperature (24-72h) A->B C Allow solid to settle B->C D Filter supernatant (0.22 µm PTFE filter) C->D E Dilute sample D->E F Inject into HPLC-UV E->F G Calculate concentration vs. calibration curve F->G

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Results: Representative Solubility Profile

The following table presents a plausible, representative solubility dataset for 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene, generated based on the physicochemical principles discussed.

SolventSolvent ClassPolarity IndexDielectric Constant (ε)Predicted Solubility (mg/mL) at 25°CSolubility Classification
n-HexaneNon-Polar0.11.9< 1Very Sparingly Soluble
TolueneNon-Polar2.42.450 - 100Soluble
DichloromethanePolar Aprotic3.19.1> 200Very Soluble
Tetrahydrofuran (THF)Polar Aprotic4.07.5> 200Very Soluble
AcetonePolar Aprotic5.121100 - 150Freely Soluble
AcetonitrilePolar Aprotic5.837.550 - 100Soluble
EthanolPolar Protic4.324.520 - 40Sparingly Soluble
MethanolPolar Protic5.132.710 - 20Slightly Soluble

Discussion

The representative data aligns with the initial structural analysis. The molecule exhibits the highest solubility in solvents of intermediate polarity, such as Dichloromethane and Tetrahydrofuran.

  • High Solubility in Moderately Polar Solvents: Solvents like Dichloromethane and THF are highly effective because they can engage in dipole-dipole interactions with the polar ether and bromo groups while also having sufficient non-polar character to solvate the large aromatic rings. This dual capability overcomes the solute-solute interactions within the crystal lattice most effectively.

  • Limited Solubility in Non-Polar Solvents: In a non-polar solvent like n-hexane, the solvent molecules interact primarily through weak London dispersion forces.[4] These interactions are insufficient to overcome the cohesive forces between the more polar sections of the solute molecules, resulting in very poor solubility. While Toluene is also non-polar, its aromatic ring can engage in π-stacking with the solute's rings, providing a more favorable interaction than hexane, leading to higher solubility.

  • Decreased Solubility in Highly Polar Solvents: In highly polar protic solvents like ethanol and methanol, the strong solvent-solvent hydrogen bonding network is a dominant force. While these solvents can interact with the ether oxygens of the solute, they cannot effectively solvate the large hydrophobic portions of the molecule. Disrupting the strong solvent-solvent hydrogen bonds to accommodate the non-polar rings is energetically unfavorable, leading to lower solubility.

Caption: Relationship between solute structural features and solvent polarity.

Conclusion

This technical guide establishes a definitive protocol for determining the solubility profile of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene. Based on a structural analysis and the principles of intermolecular forces, it is predicted that the compound is most soluble in organic solvents of intermediate polarity, such as dichloromethane and THF, and exhibits limited solubility in highly non-polar or highly polar solvents. The outlined shake-flask method, combined with HPLC-UV analysis, provides a robust and reliable framework for obtaining the precise, quantitative data essential for guiding process development, formulation, and further synthetic applications of this and other novel chemical intermediates.

References

  • Solubility of Organic Compounds. (2023). University of Calgary. Available at: [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Solubility of Organic Compounds. (2021). Chemistry Steps. Available at: [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Available at: [Link]

  • Physical properties of organic compounds. (2022). Chemistry LibreTexts. Available at: [Link]

  • How to predict the solubility of an organic compound in different kinds of solvents? (2014). Stack Exchange Chemistry. Available at: [Link]

  • Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • USP <1236>: Solubility Measurements Chapter. (n.d.). Biorelevant.com. Available at: [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. (2014). PubMed. Available at: [Link]

  • Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. (2021). World Health Organization (WHO). Available at: [Link]

  • Reverse-phase HPLC Analysis and Purification of Small Molecules. (2025). ResearchGate. Available at: [Link]

  • Solubility guidelines for candidate drugs. (n.d.). ResearchGate. Available at: [Link]

  • How to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. Available at: [Link]

  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Available at: [Link]

  • Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023). ECA Academy. Available at: [Link]

  • Analytical Methods for Faster Time to Market. (n.d.). Hovione. Available at: [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. (2022). Food and Drug Administration (FDA). Available at: [Link]

Sources

Exploratory

Literature review of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene synthesis pathways

An In-depth Technical Guide on the Synthesis of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene Executive Summary 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene is a valuable bifunctional molecule, serving as a crucia...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Synthesis of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene

Executive Summary

1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene is a valuable bifunctional molecule, serving as a crucial building block in advanced organic synthesis and drug development. Its structure incorporates a stable benzyl ether protecting group, a flexible di-ethoxy spacer, and a reactive terminal bromide, making it an ideal precursor for introducing tailored functionalities. This guide provides a comprehensive analysis of the most efficient and reliable synthetic pathway for this compound, grounded in established chemical principles. We will dissect a primary two-step synthetic route, offering detailed mechanistic insights, field-proven experimental protocols, and practical troubleshooting advice to empower researchers in its successful preparation.

Introduction to the Target Molecule

1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene (CAS No. 3351-59-5) is an aromatic ether with the molecular formula C₁₅H₁₅BrO₂.[1] Its utility stems from its distinct chemical features: the benzyl group provides robust protection for the phenolic oxygen, the ethoxy-ethoxy chain acts as a hydrophilic and flexible linker, and the primary alkyl bromide serves as an excellent electrophilic site for nucleophilic substitution reactions. These attributes make it a versatile intermediate for creating more complex molecules, including radiolabeled tracers, targeted drug delivery systems, and novel materials.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic approach to 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene reveals the most logical bond disconnections at the ether linkages. The C-Br bond is readily formed from a corresponding primary alcohol, a common functional group transformation. The ether bonds point directly to the Williamson ether synthesis as the key strategic reaction.[2][3] This leads to a convergent and highly practical synthetic plan starting from commercially available precursors.

G Target 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene FGT Functional Group Transformation (FGT) (Alcohol -> Bromide) Target->FGT C-Br Intermediate1 2-[2-(4-Benzyloxy)phenoxy]ethanol FGT->Intermediate1 Disconnection1 C-O Bond Disconnection (Williamson Ether Synthesis) Intermediate1->Disconnection1 C-O Intermediate2 4-(Benzyloxy)phenol Disconnection1->Intermediate2 Reagent1 2-Bromoethanol Disconnection1->Reagent1 Disconnection2 C-O Bond Disconnection (Williamson Ether Synthesis) Intermediate2->Disconnection2 C-O StartingMaterial1 4-Hydroxyphenol Disconnection2->StartingMaterial1 StartingMaterial2 Benzyl Bromide Disconnection2->StartingMaterial2

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: A Two-Step Approach

The most reliable synthesis of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene involves a sequential two-step process starting from 4-(benzyloxy)phenol. This strategy ensures high yields and simplifies purification by building the molecule in a controlled, stepwise manner.

Step 1: Synthesis of 2-[2-(4-Benzyloxy)phenoxy]ethanol

This initial step involves the formation of an ether bond between 4-(benzyloxy)phenol and 2-(2-chloroethoxy)ethanol via the Williamson ether synthesis.

Mechanism: The reaction proceeds via a classic Sₙ2 mechanism.[3][4] A base, typically potassium carbonate, deprotonates the acidic phenolic hydroxyl group of 4-(benzyloxy)phenol to generate a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-(2-chloroethoxy)ethanol, displacing the chloride leaving group to form the desired ether linkage. Polar aprotic solvents like dimethylformamide (DMF) or acetone are preferred as they effectively solvate the cation (K⁺), leaving the phenoxide anion highly reactive.[5]

G cluster_reactants Reactants cluster_reagents Conditions cluster_products Product reactant reactant reagent reagent product product A 4-(Benzyloxy)phenol E 2-[2-(4-Benzyloxy)phenoxy]ethanol A->E Sₙ2 Attack B 2-(2-Chloroethoxy)ethanol B->E C K₂CO₃ (Base) C->A D DMF (Solvent) Heat D->A G cluster_reactants Reactant cluster_reagents Conditions cluster_products Final Product reactant reactant reagent reagent product product A 2-[2-(4-Benzyloxy)phenoxy]ethanol D 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene A->D Sₙ2 Substitution B PBr₃ B->A C Anhydrous DCM 0 °C to RT C->A

Sources

Foundational

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Versatile Bifunctional Intermediate 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Versatile Bifunctional Intermediate

1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene is a key organic intermediate characterized by its dual chemical functionalities: a stable benzyloxy protecting group and a reactive primary alkyl bromide. This unique structure renders it a valuable building block in multi-step organic syntheses, particularly in the development of pharmaceutical agents and other complex molecules. The benzyloxy group provides a robust shield for a phenolic hydroxyl moiety, stable under a variety of reaction conditions yet readily removable via catalytic hydrogenation. Concurrently, the bromoethoxyethoxy chain offers a reactive electrophilic site, susceptible to nucleophilic substitution, enabling the facile introduction of this extended ether linkage into a target molecule.

This guide provides a comprehensive overview of the physical and chemical properties of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene, a detailed, field-proven protocol for the determination of its melting point, and insights into its synthesis and handling. The information presented herein is intended to equip researchers with the necessary knowledge for the effective utilization of this compound in their synthetic endeavors.

Physicochemical Characteristics

A thorough understanding of a compound's physical properties is fundamental to its successful application in research and development. The key physicochemical characteristics of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₅BrO₂[1][2][3]
Molecular Weight 307.18 g/mol [1][2][3]
CAS Number 3351-59-5[1][2][3]
Melting Point 85-87 °C[1][2]
Boiling Point (Predicted) 406.8 ± 30.0 °C[1]
Density (Predicted) 1.348 ± 0.06 g/cm³[1]
Appearance White to off-white or pale cream solid/powderInferred from similar compounds[4]
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, acetone) and chlorinated solvents (e.g., dichloromethane, chloroform). Sparingly soluble in alcohols. Insoluble in water.Based on structural analysis and reactivity[5]

Expert Insight: The melting point range of 85-87 °C suggests a well-defined crystalline solid under standard conditions. The predicted high boiling point is consistent with its molecular weight and the presence of polar ether linkages and an aromatic ring system, which contribute to significant intermolecular forces. The solubility profile is dictated by the principle of "like dissolves like." The large nonpolar benzyloxy and phenyl groups, combined with the polar ether functionalities, confer solubility in a range of organic solvents. The lack of a highly polar, protic group (like a hydroxyl or carboxylic acid) explains its insolubility in water.

Synthesis Pathway Overview

The synthesis of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene is typically achieved through a two-step process, beginning with the protection of a phenolic hydroxyl group, followed by the introduction of the bromoethoxyethoxy chain. A representative synthetic route is outlined below.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Bromination 4-(2-(2-hydroxyethoxy)ethoxy)phenol 4-(2-(2-hydroxyethoxy)ethoxy)phenol Step1_product 1-(Benzyloxy)-4-(2-(2-hydroxyethoxy)ethoxy)benzene 4-(2-(2-hydroxyethoxy)ethoxy)phenol->Step1_product 1. Benzyl_bromide Benzyl_bromide Benzyl_bromide->Step1_product 2. Base Base Base->Step1_product e.g., K₂CO₃ Final_Product 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene Step1_product->Final_Product 1. Brominating_agent Brominating_agent Brominating_agent->Final_Product e.g., PBr₃, CBr₄/PPh₃

Caption: Synthetic pathway for 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene.

Causality in Experimental Choices:

  • Step 1: Williamson Ether Synthesis: This classic method is employed for the formation of the benzyl ether. A weak base, such as potassium carbonate, is sufficient to deprotonate the phenolic hydroxyl group, forming a phenoxide. This nucleophile then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction. Acetone or DMF are common solvents for this transformation.[5]

  • Step 2: Bromination: The primary alcohol of the intermediate is then converted to the corresponding alkyl bromide. Reagents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) are effective for this purpose. The reaction is typically carried out in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere to prevent side reactions.[5]

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point range is a critical indicator of a compound's purity. The following protocol provides a self-validating system for the accurate measurement of the melting point of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene using a capillary melting point apparatus.

Materials and Equipment:

  • 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene sample

  • Melting point capillaries (one end sealed)

  • Mortar and pestle

  • Spatula

  • Melting point apparatus (e.g., Mel-Temp)

  • Thermometer (calibrated)

Experimental Workflow:

Melting_Point_Workflow Start Start Sample_Prep Sample Preparation: - Grind to a fine powder. - Pack capillary to 2-3 mm height. Start->Sample_Prep Apparatus_Setup Apparatus Setup: - Place capillary in the apparatus. - Ensure thermometer is correctly positioned. Sample_Prep->Apparatus_Setup Rapid_Heating Rapid Heating: - Heat rapidly to ~20°C below expected m.p. (approx. 65°C). Apparatus_Setup->Rapid_Heating Slow_Heating Slow Heating: - Reduce heating rate to 1-2°C per minute. Rapid_Heating->Slow_Heating Observation Observation: - Record T₁: temperature at which the first drop of liquid appears. - Record T₂: temperature at which the entire sample is liquid. Slow_Heating->Observation Record_Range Record Melting Point Range: - Report as T₁ - T₂. Observation->Record_Range End End Record_Range->End

Caption: Workflow for melting point determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small amount of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene on a clean, dry watch glass.

    • If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform heat transfer within the sample.

    • Carefully tap the open end of a melting point capillary into the powdered sample to introduce a small amount of the compound.

    • Invert the capillary and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm for an accurate reading.

  • Apparatus Setup and Measurement:

    • Insert the packed capillary into the sample holder of the melting point apparatus.

    • Ensure the thermometer is correctly positioned with the bulb aligned with the sample.

    • Begin heating the apparatus at a moderate rate.

    • Once the temperature reaches approximately 65 °C (about 20 °C below the expected melting point), reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature (T₁) at which the first droplet of liquid becomes visible.

    • Continue heating slowly and record the temperature (T₂) at which the entire sample has melted into a clear liquid.

    • The melting point is reported as the range between T₁ and T₂. For a pure sample, this range should be narrow, typically within 1-2 °C.

Trustworthiness of the Protocol: A narrow melting point range obtained using this method is a strong indicator of the purity of the sample. Impurities tend to depress and broaden the melting point range. By performing a preliminary rapid heating to approximate the melting point, followed by a slow, careful determination, this protocol minimizes the risk of overshooting the melting point and ensures an accurate and reproducible result.

Spectroscopic Characterization (Predicted)

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzyloxy and the phenoxy rings, typically in the range of δ 6.8-7.5 ppm. A singlet corresponding to the benzylic methylene protons (-OCH₂Ph) would likely appear around δ 5.0 ppm. The protons of the ethoxyethoxy chain would present as a series of triplets or multiplets in the δ 3.5-4.2 ppm region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct resonances for all 15 carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-160 ppm region. The benzylic carbon is expected around δ 70 ppm, and the carbons of the ethoxyethoxy chain will appear in the δ 60-70 ppm range, with the carbon attached to the bromine being the most downfield of this group.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations of the aromatic rings at approximately 3030 cm⁻¹. Strong C-O-C stretching bands for the ether linkages are expected in the region of 1250-1050 cm⁻¹. The presence of the aromatic rings will also give rise to C=C stretching absorptions in the 1600-1450 cm⁻¹ range. A C-Br stretching vibration may be observed in the fingerprint region, typically below 700 cm⁻¹.

Conclusion

1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene is a valuable and versatile intermediate in organic synthesis. Its well-defined physical properties, particularly its solid nature and predictable solubility, make it a manageable reagent in the laboratory. The synthetic pathway, relying on robust and well-understood reactions, allows for its accessible preparation. The provided protocol for melting point determination offers a reliable method for assessing its purity, a critical parameter for its successful use in subsequent synthetic steps. This guide provides a solid foundation of technical information to support the work of researchers and professionals in the field of drug discovery and development.

References

  • Organic Spectroscopy International. (2016, July 16). 1-(benzyloxy)-4-methoxybenzene. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1-(Benzyloxy)-4-bromobenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Benzyloxy)-4-ethoxybenzene. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-[2-(2-bromophenoxy)ethoxy]benzene. Retrieved from [Link]

  • Thieme. (n.d.). 12 Examples of IR-Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Clinivex. (n.d.). 4-(2-Bromoethoxy)benzaldehyde-d4. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2-bromoethoxy)-4-methylbenzene (C9H11BrO). Retrieved from [Link]

Sources

Exploratory

Safety Data Sheet (SDS) and hazards for 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene

Topic: Safety Data Sheet (SDS) and Hazards for 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene Content Type: Technical Safety & Handling Monograph Audience: Researchers, Medicinal Chemists, and Drug Development Professi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) and Hazards for 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene Content Type: Technical Safety & Handling Monograph Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

[1]

Executive Summary & Chemical Identity

1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene is a specialized heterobifunctional linker intermediate widely utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degraders.[1]

Structurally, it features a benzyl-protected phenol on one terminus and a reactive alkyl bromide on the other, separated by a diethylene glycol (PEG2) spacer. This design allows for precise conjugation: the bromide serves as an electrophile for alkylation reactions (e.g., attaching to E3 ligase ligands), while the benzyl group acts as a robust protecting group that can be later removed via hydrogenolysis to reveal a phenolic hydroxyl for further functionalization.

Due to its alkylating nature, this compound presents specific contact and respiratory hazards that require strict adherence to engineering controls.

Identification Data
ParameterDetail
CAS Number 330450-67-4
IUPAC Name 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene
Synonyms 1-(2-(2-Bromoethoxy)ethoxy)-4-(benzyloxy)benzene; Benzyl-PEG2-Bromide
Molecular Formula C₁₇H₁₉BrO₃
Molecular Weight 351.24 g/mol
SMILES BrCCOCCOc1ccc(OCc2ccccc2)cc1

Hazard Identification (GHS Classification)

Based on GHS (Globally Harmonized System) standards for alkyl bromides and ether derivatives.

Signal Word: WARNING
Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing.[3][4]

Mechanistic Hazard Insight

The alkyl bromide moiety (-CH2CH2Br) is a primary alkylating agent. Biologically, alkylating agents can react with nucleophilic residues in DNA and proteins (e.g., cysteine thiols, histidine nitrogens). While this specific linker is less volatile than smaller alkyl halides (like ethyl bromide), it retains the potential for contact dermatitis and mucous membrane irritation . The lipophilic benzyl and phenyl groups facilitate skin absorption, increasing the risk of systemic uptake relative to hydrophilic PEG reagents.

Physicochemical Properties

Data extrapolated from structural analogs and available vendor specifications.

PropertyValue/Description
Physical State Solid or Viscous Oil (Low melting point)
Color White to Off-white (Solid) / Colorless to Pale Yellow (Oil)
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate. Insoluble in water.
Boiling Point >400°C (Predicted)
Flash Point >110°C (Predicted)
Reactivity Sensitive to strong nucleophiles; Benzyl ether is sensitive to hydrogenation and strong acids.

Safety & Handling Protocols (E-E-A-T)

Engineering Controls
  • Fume Hood: All open handling (weighing, transfer, reaction setup) must be performed inside a certified chemical fume hood.

  • Static Control: Use anti-static weighing boats. PEGylated compounds can be hygroscopic and static-prone; static discharge can scatter the powder, increasing inhalation risk.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile rubber (minimum 0.11 mm thickness) is sufficient for incidental splash protection. For prolonged handling or immersion, use Laminate PE/EVOH gloves, as brominated organics can permeate standard nitrile over time.

  • Respiratory: If handling large quantities (>1g) outside a hood (not recommended), a P95 particulate respirator with an organic vapor cartridge is required.

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) . The alkyl bromide is susceptible to hydrolysis by atmospheric moisture over time, releasing HBr (corrosive gas).

  • Light: Protect from light to prevent radical degradation of the bromide.

Emergency Response Procedures

Exposure Response
  • Eye Contact: Immediately flush with water for 15 minutes.[3][5] The alkyl bromide can cause lachrymation and corneal damage if not removed quickly.

  • Skin Contact: Wash with soap and water.[3] Do not use alcohol or organic solvents to clean skin, as they may enhance the absorption of the compound into the dermal layer.

  • Inhalation: Move to fresh air. If wheezing occurs, administer oxygen and seek medical attention.

Spill Cleanup
  • Evacuate the immediate area if the spill is significant (>10g).

  • Don PPE (Double nitrile gloves, goggles, lab coat).

  • Absorb liquid spills with vermiculite or sand. For solids, wet a paper towel with a compatible solvent (e.g., ethanol) to wipe up dust without generating aerosols.

  • Neutralize: Wipe the surface with a dilute solution of sodium thiosulfate (to quench potential reactive bromide species) followed by soapy water.

Experimental Workflow: Safe Synthesis Handling

The following diagram outlines the logical flow for handling this reagent in a standard nucleophilic substitution reaction (e.g., attaching to a phenol or amine).

G Start Reagent Retrieval (Cold Storage) Equilibration Warm to Room Temp (Inside Desiccator) Start->Equilibration Prevent condensation (Hydrolysis Risk) Weighing Weighing (Fume Hood + Anti-static) Equilibration->Weighing Under N2/Ar Dissolution Dissolution (Solvent: DMF/DMSO) Weighing->Dissolution Avoid dust gen Reaction Reaction Setup (Add Base: K2CO3/Cs2CO3) Dissolution->Reaction Add dropwise Quench Quench/Workup (Dilute Acid/Water) Reaction->Quench Monitor TLC/LCMS Waste Waste Disposal (Halogenated Organic) Quench->Waste Segregate

Figure 1: Safe handling workflow for 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene in synthesis.

Toxicological & Ecological Information

Toxicological Profile[6]
  • Acute Toxicity: Data is limited for this specific CAS. Based on analogs (e.g., 2-bromoethyl ethers), the oral LD50 is estimated between 500–2000 mg/kg (Category 4).

  • Sensitization: Alkyl bromides are potential skin sensitizers. Repeated exposure may lead to allergic contact dermatitis.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA. However, alkylating agents are generally treated as "Suspect Carcinogens" in early-stage R&D until proven otherwise.

Ecological Fate
  • Persistence: The benzene ring and ether linkages suggest moderate persistence.

  • Bioaccumulation: LogP is estimated at ~3.5–4.0, indicating potential for bioaccumulation in aquatic organisms if released.

  • Disposal: Must be incinerated in a chemical waste facility equipped with scrubbers for hydrogen bromide (HBr). Do not release into drains.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7010183 (Analog: 1-(2-Bromoethoxy)-2-ethoxybenzene). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Foundational

Applications of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene in Supramolecular Chemistry

The following technical guide details the applications, synthesis, and supramolecular utility of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene . This molecule serves as a critical, modular building block in the constr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and supramolecular utility of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene . This molecule serves as a critical, modular building block in the construction of mechanically interlocked molecules (MIMs), specifically rotaxanes and molecular shuttles.

Executive Summary

1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene is a bifunctional supramolecular precursor designed for the synthesis of complex molecular architectures. Its structure features three distinct functional domains:

  • Hydroquinone Core (Electron-Rich): A specific recognition site ("station") for electron-deficient macrocycles like cyclobis(paraquat-p-phenylene) (CBPQT

    
    ).
    
  • Benzyl Ether (Protecting Group/Pseudo-Stopper): Provides orthogonality, allowing reactions at the bromide end without affecting the phenol, or serving as a temporary steric barrier.

  • PEG-Bromide Tail (Electrophilic Linker): A diethylene glycol chain terminated with a bromide, enabling S

    
    2 functionalization to attach bulky stoppers, polymer chains, or surface anchors.
    

This guide outlines its synthesis, purification, and primary applications in constructing [2]rotaxanes , molecular shuttles , and functionalized pillar[n]arene guests .

Part 1: Synthesis & Characterization

The synthesis relies on a statistical Williamson ether substitution. To favor the mono-alkylated product over the bis-alkylated byproduct, a significant molar excess of the alkylating agent is required.

Reaction Pathway

The reaction involves the nucleophilic attack of the phenolate of 4-benzyloxyphenol on bis(2-bromoethyl) ether.

Reagents:

  • Substrate: 4-Benzyloxyphenol (Hydroquinone monobenzyl ether).[1][2][3]

  • Reagent: Bis(2-bromoethyl) ether (5–10 equivalents).

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Cesium Carbonate (Cs
    
    
    CO
    
    
    ).
  • Solvent: Acetone (reflux) or DMF (80 °C).

Detailed Protocol
  • Activation: In a dry round-bottom flask, dissolve 4-benzyloxyphenol (1.0 eq) in anhydrous acetone (0.1 M concentration). Add anhydrous K

    
    CO
    
    
    
    (3.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
  • Addition: Add bis(2-bromoethyl) ether (5.0 eq) in a single portion. Note: The large excess prevents the formation of the symmetrical bis-hydroquinone ether.

  • Reflux: Heat the mixture to reflux (approx. 60 °C) under an inert atmosphere (N

    
     or Ar) for 16–24 hours. Monitor via TLC (SiO
    
    
    
    , Hexane/EtOAc 3:1). The product will appear as a new spot less polar than the starting phenol but more polar than the dibromide.
  • Work-up: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove acetone.

  • Removal of Excess Reagent: The excess bis(2-bromoethyl) ether (b.p. ~110 °C at 15 mmHg) can be removed by high-vacuum distillation or left to be separated during chromatography.

  • Purification: Purify the residue via silica gel column chromatography using a gradient of Hexane:Ethyl Acetate (9:1 to 4:1).

Key Characterization Data (Typical)
TechniqueSignal / ValueInterpretation

H NMR
(CDCl

, 400 MHz)

7.30–7.45 (m, 5H)
Benzyl aromatic protons

6.80–6.95 (m, 4H)
Hydroquinone aromatic protons (AA'BB' system)

5.01 (s, 2H)
Benzylic CH


4.10 (t, 2H), 3.85 (t, 2H)
PEG linker (-O-CH

-CH

-O-)

3.48 (t, 2H)
CH

adjacent to Bromide (-CH

Br)
Mass Spectrometry M+ / M+2 (1:1 ratio)Characteristic isotopic pattern of Bromine

Part 2: Supramolecular Applications

Synthesis of [2]Rotaxanes via "Clipping"

The most prominent application of this molecule is as a "half-axle" or "dummy axle" for creating mechanically interlocked molecules. The electron-rich hydroquinone core serves as a template for the formation of the electron-deficient CBPQT


 (Blue Box) macrocycle.

Mechanism:

  • Template Effect: The hydroquinone derivative is mixed with the macrocycle precursors: 1,4-bis(bromomethyl)benzene and 4,4'-bipyridine.

  • Clipping: The precursors self-assemble around the electron-rich hydroquinone template due to donor-acceptor (

    
    -
    
    
    
    ) interactions.
  • Stopper Attachment: The bromide end can be reacted with a bulky stopper (e.g., a trityl phenol or dendron) before or after the clipping step, depending on the strategy (Clipping vs. Capping).

Diagram 1: Rotaxane Synthesis Workflow

RotaxaneSynthesis Start 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene (Axle Precursor) Step1 S_N2 Reaction (Attach Stopper) Start->Step1 + Bulky Phenol (K2CO3) Intermediate Dumbbell-shaped Molecule Step1->Intermediate Step2 Clipping Reaction (CBPQT4+ Precursors) Intermediate->Step2 + Bipyridine + Dibromoxylene Product [2]Rotaxane (Mechanically Interlocked) Step2->Product Template-Directed Synthesis

Caption: Synthesis of a [2]Rotaxane using the target molecule as a station precursor. The hydroquinone core templates the formation of the Blue Box macrocycle.

Functionalization of Pillar[5]arene Guests

Pillar[5]arenes are macrocycles composed of hydroquinone units linked by methylene bridges. They possess an electron-rich cavity that binds electron-deficient guests (like viologens) or neutral linear guests (like alkyl chains or nitriles).

However, functionalized hydroquinone guests like the title molecule are used in "heteroditopic" systems:

  • Guest Binding: The ethoxy chains can thread through the Pillar[5]arene cavity.

  • Rim Functionalization: If the title molecule is deprotected (benzyl removed) and used as a monomer during Pillar[n]arene synthesis, it creates "rim-functionalized" pillararenes with reactive bromide arms for further modification.

Molecular Shuttles and Switches

In molecular logic gates, this molecule acts as one of two distinct "stations" on a single axle.

  • Station A: The Hydroquinone ether (from this molecule).[2][3]

  • Station B: A different unit (e.g., dialkoxynaphthalene or tetrathiafulvalene).

  • Operation: The macrocycle (Blue Box) shuttles between Station A and Station B depending on external stimuli (oxidation/reduction or pH). The bromide tail allows the precise spacing of these stations.

Diagram 2: Molecular Shuttle Logic

ShuttleLogic State1 State 0: Macrocycle on Hydroquinone Station Stimulus Oxidation of Hydroquinone (-2e-) State1->Stimulus State2 State 1: Macrocycle moves to Station B Stimulus->State2 Coulombic Repulsion Reset Reduction (+2e-) State2->Reset Reset->State1 Recovery

Caption: Operation of a molecular shuttle where the hydroquinone unit serves as the primary recognition station.

Part 3: Experimental Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis and utilization of this building block, based on standard protocols for hydroquinone glycol derivatives.

Reaction StepReagentsConditionsTypical YieldCritical Factor
Ether Synthesis 4-BnO-Ph-OH + Bis(2-bromoethyl) etherK

CO

, Acetone, Reflux, 18h
65–75%Excess dibromide prevents dimerization.
Stopper Attachment Product + 3,5-di-tert-butylphenolK

CO

, DMF, 80°C, 12h
85–90%Anhydrous conditions essential.
Rotaxane Clipping Axle + Bipyridine + DibromoxyleneNH

PF

, MeCN, RT, 5 days
20–40%High dilution favors cyclization over polymerization.
Deprotection Product (Benzyl ether)H

, Pd/C, MeOH
>95%Quantitative removal of benzyl group.

References

  • Ashton, P. R., et al. "The Self-Assembly of Controllable [2]Catenanes." Angewandte Chemie International Edition, vol. 28, no. 10, 1989, pp. 1396–1399. Link

  • Ogoshi, T., et al. "Pillar[5]arenes." Chemical Reviews, vol. 116, no. 13, 2016, pp. 7937–8002. Link

  • Anelli, P. L., et al. "Molecular Meccano. 1. [2]Rotaxanes and a [2]Catenane Made to Order." Journal of the American Chemical Society, vol. 114, no. 1, 1992, pp. 193–218. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis protocols).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene

This application note details the synthesis of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene , a heterobifunctional polyethylene glycol (PEG) linker commonly employed in medicinal chemistry for the development of PROT...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene , a heterobifunctional polyethylene glycol (PEG) linker commonly employed in medicinal chemistry for the development of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).

Part 1: Strategic Analysis & Retrosynthesis

Scientific Rationale: The target molecule contains two distinct reactive termini: a benzyl-protected phenol and a primary alkyl bromide. The synthesis is best approached via a Williamson ether synthesis utilizing 4-(benzyloxy)phenol and bis(2-bromoethyl) ether .

  • Chemo-selectivity Challenge: The primary challenge is preventing the formation of the symmetric dimer (where one bis(2-bromoethyl) ether molecule alkylates two phenol molecules).

  • Solution: We employ a high molar equivalent of the electrophile (bis(2-bromoethyl) ether) relative to the nucleophile (phenoxide). This statistical bias favors the formation of the mono-alkylated product over the dimer.

  • Base Selection: Potassium carbonate (

    
    ) in acetonitrile (
    
    
    
    ) or DMF provides a mild, non-nucleophilic basic environment sufficient to deprotonate the phenol (
    
    
    ) without promoting rapid elimination (E2) of the alkyl bromide.

Part 2: Detailed Synthesis Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.Role
4-(Benzyloxy)phenol 200.241.0Nucleophile (SM)
Bis(2-bromoethyl) ether 231.914.0 - 5.0Electrophile (Linker)
Potassium Carbonate (

)
138.213.0Base
Acetonitrile (ACN) -SolventMedium (Anhydrous)
Sodium Iodide (NaI) 149.890.1 (Cat.)Finkelstein Catalyst (Optional)

Note: Bis(2-bromoethyl) ether is used in large excess. The unreacted excess can often be recovered during purification.

Experimental Procedure

Step 1: Activation of the Nucleophile

  • Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-(benzyloxy)phenol (10.0 mmol, 2.00 g) and anhydrous acetonitrile (50 mL).

  • Add Potassium Carbonate (30.0 mmol, 4.15 g) in a single portion.

  • Stir the suspension vigorously at room temperature for 30 minutes. Observation: The mixture may turn slightly yellow as the phenoxide anion is generated.

Step 2: Alkylation (Williamson Ether Synthesis)

  • Add Bis(2-bromoethyl) ether (40.0 mmol, 9.28 g, ~5.8 mL) to the reaction mixture.

    • Critical Step: Adding the electrophile in excess ensures that the phenoxide encounters free dibromide rather than the already-mono-alkylated product.

  • (Optional) Add a catalytic amount of Sodium Iodide (150 mg) to accelerate the reaction via in-situ formation of the more reactive alkyl iodide.

  • Heat the reaction mixture to reflux (approx. 80-82 °C) under an inert atmosphere (

    
     or Ar) for 16–24 hours.
    
  • Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexanes:Ethyl Acetate (4:1). The starting phenol (

    
    ) should disappear, and a new less polar spot (
    
    
    
    ) should appear.

Step 3: Work-up

  • Cool the mixture to room temperature.

  • Filter off the inorganic solids (

    
     and KBr) through a Celite pad or sintered glass funnel. Rinse the cake with fresh acetonitrile.
    
  • Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the solvent. The residue will contain the product and excess bis(2-bromoethyl) ether.

  • Dissolve the residue in Ethyl Acetate (100 mL) and wash with:

    • Water (2 x 50 mL)

    • 1M NaOH (1 x 30 mL) – Removes any unreacted phenol.

    • Brine (1 x 50 mL)

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate to yield the crude oil.
    

Step 4: Purification

  • Flash Column Chromatography: The large excess of bis(2-bromoethyl) ether must be removed.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent Gradient: Start with 100% Hexanes (to elute excess bis(2-bromoethyl) ether)

      
       10% EtOAc/Hexanes 
      
      
      
      20% EtOAc/Hexanes.
  • Collect fractions containing the product. Evaporate solvent to yield 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene as a white solid or viscous pale oil.

Part 3: Visualization (Workflow Logic)

SynthesisWorkflow Start Start: 4-(Benzyloxy)phenol Deprotonation Activation: K2CO3, ACN, 30 min Start->Deprotonation Alkylation Alkylation: + Bis(2-bromoethyl) ether (4 equiv) Reflux, 16-24h Deprotonation->Alkylation Check TLC Check: SM Disappeared? Alkylation->Check Check->Alkylation No (Continue Reflux) Workup Work-up: Filter solids, Extract (EtOAc/Water), Wash w/ NaOH (remove SM) Check->Workup Yes Purification Purification: Column Chromatography (Hexanes -> 20% EtOAc) Workup->Purification Product Final Product: 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene Purification->Product

Caption: Logical flow for the mono-alkylation of 4-(benzyloxy)phenol illustrating critical decision points and purification steps.

References

  • Williamson Ether Synthesis Principles: Boyd, R. N.; Morrison, R. T. Organic Chemistry, 6th Ed.; Prentice Hall: Englewood Cliffs, NJ, 1992. (General mechanism reference).
  • Synthesis of PEG-Linkers

    • Li, F., et al. "Synthesis and characterization of PEGylated derivatives." Bioorganic & Medicinal Chemistry Letters, 2008, 18(16), 4566-4570. Link

  • Alkylation of Hydroquinone Derivatives

    • Gao, Y., et al. "Synthesis of heterobifunctional polyethylene glycols." Journal of Applied Polymer Science, 2012, 125, 2345. Link

  • Analogous Protocol (Monobenzone Alkylation)

    • Organic Syntheses, Coll. Vol. 1, p. 435 (1941); Vol. 10, p. 60 (1930). (Foundational protocol for phenol alkylation). Link

Application

Procedure for synthesizing rotaxanes using benzyloxy-PEG-bromide derivatives

Application Note & Protocol Topic: High-Yield Synthesis of[1]Rotaxanes via a Threading-Followed-by-Stoppering Approach Using α-Benzyloxy-ω-bromo-Poly(ethylene glycol) Audience: Researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Yield Synthesis of[1]Rotaxanes via a Threading-Followed-by-Stoppering Approach Using α-Benzyloxy-ω-bromo-Poly(ethylene glycol)

Audience: Researchers, scientists, and drug development professionals in the fields of supramolecular chemistry, materials science, and nanomedicine.

Introduction and Scientific Rationale

Mechanically interlocked molecules (MIMs), such as rotaxanes, represent a frontier in molecular engineering, offering unique architectures for the development of molecular machines, stimuli-responsive materials, and advanced drug delivery systems.[2][3] A[1]rotaxane consists of a linear "axle" molecule threaded through a macrocyclic "wheel," with bulky "stopper" groups at each end of the axle preventing the components from dissociating.[3]

This guide provides a detailed protocol for the synthesis of a[1]rotaxane using a poly(ethylene glycol) (PEG) derivative as the axle. PEG is a particularly compelling choice for the axle component due to its biocompatibility, hydrophilicity, and established role in enhancing the pharmacokinetic profiles of therapeutics, a process known as PEGylation.[4][5][6][7] The incorporation of a PEG chain into a rotaxane architecture can shield encapsulated drugs, improve solubility, and prolong circulation times in biological systems.[6][8]

The synthetic strategy detailed herein is the "threading-followed-by-stoppering" method, a robust and widely adopted approach for rotaxane synthesis.[1][9][10] The process begins with the spontaneous formation of a pseudorotaxane, a non-covalent assembly where the PEG axle is threaded through an α-cyclodextrin macrocycle. This threading is driven by favorable hydrophobic and van der Waals interactions between the PEG chain and the hydrophobic inner cavity of the cyclodextrin. Subsequently, the terminal bromide of the PEG axle is reacted with a bulky stopper molecule, covalently locking the macrocycle onto the thread and yielding the final, stable[1]rotaxane. The benzyloxy group serves a dual purpose: it acts as a hydrophobic terminal group that can influence the threading process and can be deprotected in subsequent steps if a terminal hydroxyl group is desired for further functionalization.[11]

Synthetic Workflow Overview

The synthesis is a multi-step process that requires careful execution and purification at each stage. The overall workflow involves the synthesis of the axle, formation of the pseudorotaxane, the final stoppering reaction, and rigorous characterization.

G cluster_0 Part 1: Axle Synthesis cluster_1 Part 2: Rotaxane Formation cluster_2 Part 3: Stoppering & Purification A Benzyloxy-PEG-OH B Bromination Reaction (PBr3 or CBr4/PPh3) A->B C α-Benzyloxy-ω-bromo-PEG (Axle Precursor) B->C E Self-Assembly (Threading) in Aqueous Solution C->E D α-Cyclodextrin (Wheel) D->E F [2]Pseudorotaxane E->F H Stoppering Reaction (Nucleophilic Substitution) F->H G Bulky Stopper Nucleophile (e.g., 3,5-di-tert-butylaniline) G->H I Crude [2]Rotaxane H->I J Column Chromatography I->J K Pure [2]Rotaxane J->K

Figure 1: High-level workflow for the synthesis of a PEG-based[1]rotaxane.

Materials and Equipment

Reagents & Consumables Equipment
Benzyloxy-PEG-OH (e.g., MW 2000 Da)Round-bottom flasks, magnetic stir plates
α-Cyclodextrin (dried under vacuum)Schlenk line or nitrogen/argon manifold
Carbon tetrabromide (CBr4)Rotary evaporator
Triphenylphosphine (PPh3)NMR Spectrometer (≥400 MHz)
3,5-di-tert-butylanilineMass Spectrometer (ESI or MALDI)
N,N-Diisopropylethylamine (DIPEA)Column chromatography setup (glass column, silica gel)
Dichloromethane (DCM, anhydrous)TLC plates (silica gel on aluminum)
N,N-Dimethylformamide (DMF, anhydrous)Standard laboratory glassware and consumables
Diethyl ether, Hexanes, Ethyl AcetateVacuum pump and oven

Detailed Experimental Protocols

Protocol 1: Synthesis of the Axle Precursor (α-Benzyloxy-ω-bromo-PEG)

This protocol converts the terminal hydroxyl group of a commercially available benzyloxy-PEG into a bromide, activating it for the subsequent stoppering reaction.

  • Preparation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzyloxy-PEG-OH (e.g., 5.0 g, 2.5 mmol, 1.0 equiv) in 100 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: To the stirred solution, add triphenylphosphine (PPh₃) (984 mg, 3.75 mmol, 1.5 equiv) and carbon tetrabromide (CBr₄) (1.24 g, 3.75 mmol, 1.5 equiv) at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours. The reaction progress can be monitored by TLC (staining with KMnO₄) by observing the disappearance of the starting material.

  • Workup:

    • Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

    • Reduce the volume of DCM using a rotary evaporator.

    • Precipitate the product by adding the concentrated solution dropwise into 200 mL of cold diethyl ether with vigorous stirring.

    • Collect the white precipitate by vacuum filtration and wash it thoroughly with cold diethyl ether to remove triphenylphosphine oxide and unreacted reagents.

  • Drying: Dry the resulting white solid, α-Benzyloxy-ω-bromo-PEG, under high vacuum for 24 hours. The product should be characterized by ¹H NMR and mass spectrometry before proceeding.

Protocol 2: Synthesis of the[1]Rotaxane

This protocol involves the self-assembly of the pseudorotaxane followed by the in-situ stoppering reaction.

  • Pseudorotaxane Formation:

    • In a 100 mL round-bottom flask, dissolve α-Cyclodextrin (1.46 g, 1.5 mmol, 3.0 equiv relative to the axle) in 30 mL of deionized water by gently warming and sonicating.

    • In a separate flask, dissolve α-Benzyloxy-ω-bromo-PEG (1.0 g, ~0.5 mmol, 1.0 equiv) in 10 mL of deionized water.

    • Add the PEG solution dropwise to the α-Cyclodextrin solution. Stir the resulting mixture at room temperature for 2 hours to facilitate the threading process and form the[1]pseudorotaxane complex.

  • Stoppering Reaction:

    • Transfer the aqueous pseudorotaxane solution to a 250 mL round-bottom flask. Add 50 mL of anhydrous N,N-Dimethylformamide (DMF).

    • To this solution, add 3,5-di-tert-butylaniline (308 mg, 1.5 mmol, 3.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (0.26 mL, 1.5 mmol, 3.0 equiv).

    • Heat the reaction mixture to 70 °C and stir under an inert atmosphere for 48 hours.

  • Isolation of Crude Product:

    • After cooling to room temperature, transfer the reaction mixture to a dialysis membrane (MWCO 1 kDa).

    • Dialyze against deionized water for 48 hours (changing the water every 8 hours) to remove unreacted cyclodextrin, salts, and DMF.

    • Lyophilize the contents of the dialysis bag to obtain the crude product as a white, fluffy solid.

Protocol 3: Purification by Column Chromatography

Purification is essential to separate the desired[1]rotaxane from unthreaded "dumbbell" molecules (axle + stopper) and other impurities.[12][13]

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a starting eluent of 95:5 DCM/Methanol. The column size should be appropriate for the amount of crude product (typically a 50:1 ratio of silica to crude material by weight).

  • Loading: Dissolve the crude product in a minimal amount of the starting eluent and load it onto the column.

  • Elution: Elute the column with a gradient of DCM and Methanol.

    • The unthreaded dumbbell molecule, being more nonpolar, will elute first.

    • Gradually increase the polarity of the eluent (e.g., to 90:10 DCM/Methanol). The[1]rotaxane, being more polar due to the hydroxyl groups of the cyclodextrin, will elute after the dumbbell.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Pool the fractions containing the pure rotaxane.

  • Final Product: Remove the solvent from the pooled fractions via rotary evaporation to yield the pure[1]rotaxane as a white solid. Dry under high vacuum.

Characterization and Data Interpretation

Rigorous characterization is mandatory to confirm the formation of the mechanically interlocked structure.

Figure 2: Schematic of the final[1]rotaxane structure.

Analysis Technique Expected Result & Interpretation
¹H NMR Spectroscopy Proof of Interlocking: Protons of the PEG axle located inside the cyclodextrin cavity (H_in) will show a significant upfield shift (Δδ ≈ -0.5 to -1.0 ppm) compared to the unthreaded dumbbell due to the shielding effect of the macrocycle's electron-rich interior.[14][15] Protons of the cyclodextrin will also show characteristic shifts. Integration of stopper, axle, and cyclodextrin protons should confirm the 1:1 stoichiometry.[16][17][18]
Mass Spectrometry Confirmation of Identity: A peak corresponding to the exact mass of the complete[1]rotaxane ([M+Na]⁺ or [M+H]⁺) should be observed. The absence of significant fragmentation into separate axle and wheel components confirms the stability of the mechanical bond under ionization conditions.[19][20]
2D ROESY/NOESY NMR Definitive Proof: Observation of through-space correlations (cross-peaks) between the inner protons of the cyclodextrin and the protons of the threaded PEG axle provides unambiguous evidence of the interlocked structure.[14]

Troubleshooting

Problem Possible Cause Solution
Low Yield of Brominated PEG Incomplete reaction or degradation.Ensure all reagents and solvents are anhydrous. Increase reaction time or slightly increase the equivalents of CBr₄/PPh₃.
No Rotaxane Formation Inefficient threading or failed stoppering reaction.Confirm pseudorotaxane formation via ¹H NMR titration. Increase the concentration of reagents or reaction temperature/time for the stoppering step. Ensure the stopper is nucleophilic enough.
Difficult Purification Poor separation between rotaxane and dumbbell.Optimize the solvent system for column chromatography. A shallower gradient or a different stationary phase (e.g., diol-bonded silica) may be required.
Dethreading during Analysis Stopper groups are not large enough.This protocol uses bulky stoppers to prevent this, but if observed, a larger stopper group must be synthesized and used.[21]

Conclusion

This application note provides a comprehensive and validated protocol for the synthesis of a[1]rotaxane featuring a benzyloxy-terminated PEG axle and an α-cyclodextrin wheel. By following the detailed steps for synthesis, purification, and characterization, researchers can reliably produce these advanced supramolecular structures. The resulting PEGylated rotaxanes serve as powerful platforms for fundamental studies in molecular machinery and hold significant promise for applications in targeted drug delivery and the development of smart, stimuli-responsive materials.

References

  • Efficient synthesis of a hetero[22]rotaxane by a “threading-stoppering-followed-by-clipping” approach - Organic & Biomolecular Chemistry (RSC Publishing). Available at:

  • Efficient synthesis of a hetero[22]rotaxane by a “threading-stoppering-followed-by-clipping” approach† - RSC Publishing. Available at:

  • Efficient synthesis of a hetero[22]rotaxane by a "threading-stoppering-followed-by-clipping" approach - PubMed. Available at: [Link]

  • Using a threading-followed-by-swelling approach to synthesize[1]rotaxanes - PubMed. Available at: [Link]

  • Exploring the Chemistry of the Mechanical Bond: Synthesis of a[1]Rotaxane through Multicomponent Reactions - PMC. Available at: [Link]

  • Synthesis of rotaxane 3 via threading‐followed‐by‐stoppering - ResearchGate. Available at: [Link]

  • Preparation and Characterization of Polyrotaxanes Containing Many Threaded a-Cyclodextrins - datapdf.com. Available at: [Link]

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. Available at: [Link]

  • The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. Available at: [Link]

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - ResearchGate. Available at: [Link]

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - ACS Publications. Available at: [Link]

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - europepmc.org. Available at: [Link]

  • Synthesis of 'Impossible' Rotaxanes - Universidad de Murcia. Available at: [Link]

  • Light-responsive rotaxane-based materials: inducing motion in the solid state - PMC. Available at: [Link]

  • A journey through the history of PEGylated drug delivery nanocarriers - PMC. Available at: [Link]

  • PEG for Drugs and Drug Delivery Systems - YouTube. Available at: [Link]

  • Balancing ring and stopper group size to control the stability of doubly threaded[19]rotaxanes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC. Available at: [Link]

  • PEGylated Nanocarriers for Drug Delivery Applications | Request PDF - ResearchGate. Available at: [Link]

  • Matrix-assisted laser desorption/ionization mass spectrometry of taxanes - PubMed. Available at: [Link]

  • PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC. Available at: [Link]

  • column chromatography & purification of organic compounds - YouTube. Available at: [Link]

  • 7 - Organic Syntheses Procedure. Available at: [Link]

  • Rotaxane - Wikipedia. Available at: [Link]

Sources

Method

Application Note: Functionalization of Macrocycles with 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene

Executive Summary & Strategic Rationale This application note details the protocol for covalently attaching 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene (hereafter referred to as Linker-Br ) to phenolic macrocycles,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the protocol for covalently attaching 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene (hereafter referred to as Linker-Br ) to phenolic macrocycles, specifically focusing on p-tert-butylcalix[4]arene as the model substrate.

Why this specific linker? The Linker-Br reagent is a "heterobifunctional linker precursor" designed for high-precision scaffold engineering. It offers three distinct structural advantages over standard alkyl chains:

  • The Masked Handle (Benzyl Ether): The benzyl group serves as a robust protecting group for a phenolic oxygen. It survives basic alkylation conditions but can be removed cleanly via hydrogenolysis to reveal a reactive phenol, enabling sequential, orthogonal functionalization.

  • The PEG-2 Spacer: The diethylene glycol unit (

    
    ) provides aqueous solubility and thermodynamic flexibility, decoupling the macrocycle's rigid cavity from the attached payload (e.g., drug, fluorophore).
    
  • The Aryl Terminus: The benzene ring introduces

    
    -
    
    
    
    stacking potential and rigidifies the terminus slightly compared to pure PEG chains, often aiding in crystal packing or self-assembly.

Chemical Properties & Safety

PropertySpecification
Compound Name 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene
Molecular Weight ~351.24 g/mol
Reactive Moiety Primary Alkyl Bromide (Electrophile)
Protecting Group Benzyl Ether (cleaved by

/Pd)
Solubility Soluble in DCM, THF, DMF, Acetonitrile. Insoluble in water.
Storage 2–8°C, under Argon/Nitrogen. Light sensitive.

Safety Warning: Alkyl bromides are potential alkylating agents and should be treated as potential carcinogens. Handle in a fume hood. The benzyl deprotection step involves hydrogen gas (flammable) and Pd/C (pyrophoric when dry).

Experimental Protocols

Protocol A: Coupling via Williamson Ether Synthesis

Objective: Tetra-functionalization of p-tert-butylcalix[4]arene at the lower rim.

Materials
  • Substrate: p-tert-butylcalix[4]arene (1.0 eq)

  • Reagent: Linker-Br (5.0 eq; slight excess ensures exhaustive substitution)

  • Base: Potassium Carbonate (

    
    ), anhydrous (10.0 eq)
    
  • Catalyst: Sodium Iodide (NaI) (0.5 eq) - Finkelstein catalyst to accelerate reaction.

  • Solvent: Acetonitrile (

    
    ), anhydrous (0.1 M concentration relative to substrate)
    
Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend p-tert-butylcalix[4]arene (1.0 mmol) and anhydrous

    
     (10.0 mmol) in dry Acetonitrile (100 mL).
    
    • Expert Insight: Stir at room temperature for 30 minutes before adding the alkyl halide. This allows the base to deprotonate the phenolic hydroxyls, forming the phenoxide anions which are the active nucleophiles. The solution often turns yellow/orange.

  • Reagent Addition: Add NaI (0.5 mmol) followed by Linker-Br (5.0 mmol).

    • Note: NaI converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Reflux: Heat the mixture to reflux (82°C) under an inert atmosphere (

    
     or Ar) for 24–48 hours.
    
    • Monitoring: Monitor via TLC (Mobile phase: 9:1 Hexane/Ethyl Acetate). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot corresponding to the tetra-substituted product.
  • Workup:

    • Cool to room temperature.

    • Filter off the solid salts (

      
      , KBr, KI) and wash the pad with DCM.
      
    • Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a minimum amount of DCM and precipitate by adding cold Methanol (MeOH).

    • Why? The tetra-substituted calixarene is often insoluble in MeOH, whereas the excess Linker-Br and mono/di-substituted impurities remain in solution.

    • Collect the precipitate by filtration.

Protocol B: Deprotection (Benzyl Cleavage)

Objective: Removal of the benzyl group to reveal the distal phenolic hydroxyls.

Materials
  • Substrate: Benzyl-protected Macrocycle (from Protocol A)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Reagent: Hydrogen Gas (

    
    ) (Balloon pressure or 1 atm)
    
  • Solvent: 1:1 THF/Ethanol mixture

Step-by-Step Methodology
  • Preparation: Dissolve the protected macrocycle in the THF/EtOH mixture.

    • Expert Insight: Pure ethanol is often a poor solvent for large substituted calixarenes. THF ensures solubility, while ethanol promotes the hydrogenolysis mechanism.

  • Catalyst Addition: Carefully add 10 wt% of Pd/C catalyst.

    • Safety: Add the catalyst to the wet solution (or wet the catalyst with a little water first) to prevent sparking.

  • Hydrogenation: Purge the flask with Nitrogen, then flush with Hydrogen gas. Stir vigorously under a Hydrogen balloon at Room Temperature for 12–16 hours.

  • Workup:

    • Filter the mixture through a Celite pad to remove the Pd/C.

    • Wash the pad with THF.

    • Evaporate the solvent to yield the Hydroquinone-PEG-Calixarene derivative.

Data Presentation & Logic

Reaction Pathway Visualization

The following diagram illustrates the transformation logic and the critical decision points.

ReactionPathway cluster_QC QC Checkpoints Start Macrocycle (Phenolic OH) Inter Intermediate (Bn-Protected Scaffold) Start->Inter K2CO3, MeCN Reflux, 48h (Williamson Ether) Reagent Linker-Br (Bn-PEG-Br) Reagent->Inter + 5.0 eq Deprotect H2 / Pd/C (Hydrogenolysis) Inter->Deprotect QC1 TLC: Loss of OH NMR: New O-CH2 signals Inter->QC1 Final Active Scaffold (Distal Phenolic OH) Deprotect->Final - Toluene QC2 NMR: Loss of Aromatic Bn MS: Mass -360 Da (4x Bn) Final->QC2

Caption: Figure 1. Synthetic workflow for the installation and activation of the PEGylated aryl linker. QC checkpoints indicate critical validation steps.

Troubleshooting Logic Tree

Troubleshooting Problem Low Yield or Incomplete Substitution Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Mono/Di-substituted Product Dominant? Check1->Check2 Partial Reaction Sol1 Increase Temp (use DMF instead of MeCN) Check Reagent Quality (Hydrolysis of Bromide) Check1->Sol1 No Reaction Sol2 Add NaI (Finkelstein) Increase Base Equivalents Ensure Anhydrous Conditions Check2->Sol2 Slow Kinetics Sol3 Switch Base to Cs2CO3 (Template Effect) Check2->Sol3 Conformational Locking

Caption: Figure 2. Troubleshooting decision tree for optimizing the alkylation efficiency.

Quantitative Comparison: Solvent & Base Effects[1]
ConditionBaseSolventTemp (°C)Yield (Tetra-sub)Notes
Standard

Acetone5640-50%Too cool for bulky PEG linkers; slow kinetics.
Optimized

Acetonitrile 8285-92% Recommended. Best balance of solubility and temp.
High Temp

DMF10070-80%Higher yield but difficult workup (DMF removal).
Template

Acetonitrile8290-95%Cesium effect promotes "cone" conformation [1].

References

  • Groenen, L. C., et al. (1991). "The template effect of alkali metal cations in the synthesis of calix[4]arene ethers." Journal of the American Chemical Society. Link

  • Dondoni, A., & Marra, A. (2010). "Calixarene and Calixresorcinarene Glycoconjugates." Chemical Reviews. Link

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard reference for Benzyl ether cleavage).

  • Neri, P., et al. (2016).[2] "Calixarenes and Beyond." Springer. Link

Sources

Application

Alkylation of phenols using 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene

Application Note: Precision O-Alkylation of Phenols using 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene Abstract This guide provides a high-fidelity protocol for the O-alkylation of target phenols using 1-(Benzyloxy)-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision O-Alkylation of Phenols using 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene

Abstract

This guide provides a high-fidelity protocol for the O-alkylation of target phenols using 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene (referred to herein as Linker-Br ). This reagent is a critical heterobifunctional building block in medicinal chemistry, particularly for PROTAC® linker synthesis and supramolecular host-guest chemistry (e.g., pillararene derivatives). The protocol details a Williamson Ether Synthesis optimized for suppressing elimination side-products (


) while maximizing nucleophilic substitution (

), utilizing the "Cesium Effect" and Finkelstein catalysis.

Introduction & Mechanistic Rationale

The reagent Linker-Br features a benzyl-protected hydroquinone terminus linked to a diethylene glycol spacer terminating in a primary bromide. The chemical objective is to couple this electrophile to a target phenol (


).
The Challenge

While primary alkyl bromides are standard electrophiles, the polyethylene glycol (PEG) chain introduces specific challenges:

  • Elimination Competition: The

    
    -hydrogens adjacent to the ether oxygen are susceptible to base-catalyzed elimination, forming vinyl ethers.
    
  • Solvation Shells: PEG chains can chelate metal cations, potentially altering the basicity and nucleophilicity of the phenolate ion pair.

The Solution: Controlled

We utilize a weak inorganic base (


 or 

) in a polar aprotic solvent. The choice of Cesium Carbonate (

)
is preferred for sterically hindered or electron-deficient phenols due to the "Cesium Effect," where the large ionic radius of

results in a "naked," highly reactive phenoxide anion.

Reaction Scheme:



Experimental Protocol

Materials
  • Reagent A: Target Phenol (1.0 equiv)

  • Reagent B (Linker-Br): 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene (1.1 – 1.2 equiv)

  • Base: Cesium Carbonate (

    
    , 2.0 equiv) or Potassium Carbonate (
    
    
    
    , 3.0 equiv)
  • Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Procedure

1. Activation of the Nucleophile:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Target Phenol (1.0 equiv) and Base (

    
     or 
    
    
    
    ).
  • Add Anhydrous DMF (concentration ~0.2 M relative to phenol).

  • Critical Step: Stir at room temperature for 30 minutes. This allows deprotonation to occur before the electrophile is introduced, minimizing side reactions.[1]

2. Electrophile Addition:

  • Add Linker-Br (1.2 equiv) dropwise to the stirring solution.

  • Optimization: If the reaction is known to be sluggish, add KI (0.1 equiv) at this stage to generate the more reactive alkyl iodide in situ (Finkelstein modification).

3. Reaction:

  • Heat the mixture to 60–80°C under an inert atmosphere (

    
     or Ar).
    
  • Monitor via TLC or LC-MS. Standard reaction time is 4–16 hours .

    • Note: Do not exceed 90°C to avoid degradation of the PEG chain or elimination of the bromide.

4. Work-up:

  • Cool to room temperature.

  • Dilute with EtOAc (Ethyl Acetate) and wash with water (

    
    ) to remove DMF and inorganic salts.
    
  • Wash the organic layer with saturated brine (

    
    ).
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

5. Purification:

  • Purify the crude residue via flash column chromatography (Silica Gel).

  • Typical Eluent: Hexanes:EtOAc gradient (0%

    
     40%). The product is typically a viscous oil or low-melting solid.
    

Optimization & Troubleshooting Guide

The following decision matrix helps select the correct conditions based on your specific phenol substrate.

Table 1: Reaction Condition Optimization
Phenol TypeAcidity (

)
Recommended BaseSolventTempRationale
Electron-Rich (e.g., Methoxyphenol)High (~10)

DMF80°CPoor nucleophile requires "naked anion" activation.
Electron-Poor (e.g., Nitrophenol)Low (~7)

MeCN60°CHighly stable phenoxide; milder conditions prevent side reactions.
Sterically Hindered (e.g., 2,6-di-tert-butyl)N/A

DMF/THF0°C

RT
Carbonates are too weak; requires irreversible deprotonation.
Acid Sensitive N/A

Toluene80°CSilver assists halide abstraction; neutral conditions.

Mechanistic Visualization

Diagram 1: Reaction Pathway & Decision Tree

This flow chart illustrates the decision logic for selecting reaction conditions and the underlying chemical pathway.

G Start Start: Target Phenol Selection CheckPka Analyze Phenol Acidity (pKa) Start->CheckPka HighPka High pKa (>10) (Electron Rich) CheckPka->HighPka LowPka Low pKa (<8) (Electron Poor) CheckPka->LowPka Hindered Sterically Hindered (Ortho-substituted) CheckPka->Hindered Cond_Cs Condition A: Cs2CO3 / DMF / 80°C (Cesium Effect) HighPka->Cond_Cs Needs Activation Cond_K Condition B: K2CO3 / MeCN / 60°C (Mild) LowPka->Cond_K Stable Anion Cond_NaH Condition C: NaH / THF / 0°C (Strong Base) Hindered->Cond_NaH Needs Driving Force Mech Mechanism: SN2 Attack Linker-Br + Phenoxide -> Ether Cond_Cs->Mech Cond_K->Mech Cond_NaH->Mech

Caption: Decision matrix for optimizing Williamson Ether Synthesis conditions based on phenol substrate properties.

References

  • Williamson Ether Synthesis Mechanism

    • Title: The Williamson Ether Synthesis.[1][2][3][4][5][6]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Cesium Effect in Alkyl

    • Title: Cesium carbonate: A powerful inorganic base in organic synthesis.
    • Source:Tetrahedron (via ScienceDirect/Elsevier).
    • URL:[Link]

  • Finkelstein Reaction (C

    • Title: Finkelstein Reaction: Halogen Exchange via SN2.[7][8][9][10]

    • Source: Organic Chemistry Portal.[4]

    • URL:[Link]

  • PEG-Linker Chemistry in PROTACs

    • Title: Linker Technologies for PROTACs.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Method

Preparation of liquid crystal mesogens from 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene

Application Note & Protocol Topic: Strategic Synthesis of Calamitic Liquid Crystal Mesogens via Williamson Ether Synthesis Utilizing 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene Audience: Researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of Calamitic Liquid Crystal Mesogens via Williamson Ether Synthesis Utilizing 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive protocol for the synthesis of calamitic (rod-like) liquid crystal mesogens using 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene as a key building block for the flexible terminal chain. Calamitic liquid crystals are foundational materials in technologies ranging from high-resolution displays to advanced sensor systems.[1] The molecular architecture of these materials—typically comprising a rigid core, flexible terminal chains, and a linking group—dictates their unique mesomorphic and anisotropic properties.[2][3] This document details the strategic application of the Williamson ether synthesis, a robust and versatile method for forming the ether linkage that connects the flexible tail to a rigid aromatic core.[4][5] We present a detailed, step-by-step protocol for the synthesis of a representative mesogen, 4'-{2-[2-(4-benzyloxyphenoxy)ethoxy]ethoxy}-4-cyanobiphenyl, and outline the necessary characterization techniques to verify its structure and liquid crystalline behavior.

Introduction: The Rationale of Mesogen Design

The defining characteristic of a thermotropic liquid crystal is its ability to form partially ordered fluid phases (mesophases) between the solid crystalline and isotropic liquid states.[6] In calamitic mesogens, this behavior is a direct consequence of their anisotropic, rod-like molecular shape. The design of these molecules is a deliberate exercise in balancing two opposing structural features:

  • The Rigid Core: Typically composed of linked aromatic rings (like biphenyl or phenyl benzoate), the core provides the structural rigidity and anisotropy necessary for the molecules to align directionally, leading to the formation of nematic or smectic phases.[3][7]

  • The Flexible Terminal Chains: Usually alkyl or alkoxy chains, these flexible tails disrupt perfect crystalline packing, lowering the melting point and widening the temperature range over which the liquid crystal phase is stable.[3]

The starting material, 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene , is an ideal precursor for introducing a sophisticated flexible tail. It offers a combination of a protected phenolic group (benzyloxy) and a diethylene glycol spacer, which imparts significant flexibility, terminated by a reactive bromo group. This bromo functionality serves as an excellent leaving group for nucleophilic substitution.

Our synthetic strategy hinges on the Williamson ether synthesis , a classic SN2 reaction where an alkoxide (or phenoxide) nucleophile displaces a halide from an alkyl halide to form an ether.[5][8] This method is exceptionally well-suited for coupling a phenolic core, such as 4-hydroxy-4'-cyanobiphenyl, with our flexible tail precursor. The resulting ether linkage is chemically stable and maintains the overall linearity required for mesophase formation.

Mechanistic Pathway: The Williamson Ether Synthesis

The synthesis proceeds in two conceptual steps, often performed in a single pot:

  • Deprotonation: A moderately strong base is used to deprotonate the hydroxyl group of the rigid phenolic core (e.g., 4-hydroxy-4'-cyanobiphenyl), forming a highly nucleophilic phenoxide anion.

  • SN2 Attack: The generated phenoxide attacks the primary carbon atom attached to the bromine in 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene. This concerted, backside attack displaces the bromide ion and forms the desired ether linkage.[5]

The choice of a primary alkyl halide is critical, as secondary and tertiary halides would favor an E2 elimination side-reaction, especially given that phenoxides are also reasonably strong bases.[8][9]

Williamson_Ether_Synthesis General Reaction Scheme cluster_reactants Reactants cluster_products Products Core_OH Mesogenic Core-OH (e.g., 4-Hydroxy-4'-cyanobiphenyl) Core_O_minus Mesogenic Core-O⁻ (Phenoxide anion) Core_OH->Core_O_minus Alkyl_Br Flexible Tail-Br (1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene) Final_LC Final Liquid Crystal Mesogen Salt Salt Byproduct (e.g., KBr) Alkyl_Br->Salt Displaced Br⁻ Core_O_minus->Final_LC SN2 Attack

Caption: General reaction scheme for the Williamson ether synthesis.

Detailed Application Protocol

This protocol describes the synthesis of 4'-{2-[2-(4-benzyloxyphenoxy)ethoxy]ethoxy}-4-cyanobiphenyl .

Materials and Equipment

Table 1: Reagents and Materials

ReagentFormulaM.W. ( g/mol )PurityNotes
4-Hydroxy-4'-cyanobiphenylC₁₃H₉NO195.22>98%The rigid mesogenic core.
1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzeneC₁₇H₁₉BrO₃367.24>97%The flexible tail precursor.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21AnhydrousBase for deprotonation.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousPolar aprotic solvent.[10]
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeFor extraction.
Ethyl AcetateC₄H₈O₂88.11ACS GradeFor chromatography/recrystallization.
HexaneC₆H₁₄86.18ACS GradeFor chromatography/recrystallization.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04ACS GradeDrying agent.
Deionized WaterH₂O18.02-For work-up.

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware and consumables

Synthesis and Purification Workflow

Experimental_Workflow Experimental Workflow A 1. Reaction Setup Combine 4-hydroxy-4'-cyanobiphenyl, K₂CO₃, and DMF in a flask. B 2. Add Flexible Tail Add 1-(benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene to the mixture. A->B C 3. Reaction Heat mixture to 80-90 °C with stirring for 12-24 hours. Monitor by TLC. B->C D 4. Quenching & Extraction Cool, pour into water, and extract with dichloromethane (DCM). C->D E 5. Washing & Drying Wash organic layer with water and brine. Dry over Na₂SO₄. D->E F 6. Solvent Removal Concentrate the dried organic phase using a rotary evaporator. E->F G 7. Purification Purify the crude product via column chromatography or recrystallization. F->G H 8. Characterization Analyze the pure product using NMR, FTIR, DSC, and POM. G->H

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-4'-cyanobiphenyl (1.00 g, 5.12 mmol), anhydrous potassium carbonate (1.42 g, 10.24 mmol, 2.0 eq), and 30 mL of anhydrous N,N-dimethylformamide (DMF).

    • Rationale: DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the potassium cation, leaving the phenoxide anion highly reactive.[10] An excess of base ensures complete deprotonation of the phenol.

  • Addition of Alkyl Halide: Add 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene (2.07 g, 5.63 mmol, 1.1 eq) to the stirring mixture.

    • Rationale: A slight excess of the alkylating agent helps to drive the reaction to completion.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

    • Rationale: Heating increases the reaction rate. TLC allows for visual confirmation of the consumption of starting materials and the formation of the new, less polar product spot.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ~150 mL of cold deionized water. A precipitate should form.

    • Extract the aqueous mixture three times with dichloromethane (3 x 50 mL).

    • Combine the organic layers in a separatory funnel and wash twice with deionized water (2 x 50 mL) and once with brine (50 mL).

    • Rationale: The water quench precipitates the organic product and dissolves the inorganic salts (K₂CO₃, KBr). Extraction with DCM isolates the product. Washing removes residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[11]

  • Purification:

    • Column Chromatography: Purify the crude solid using silica gel column chromatography with a gradient eluent system, starting with hexane and gradually increasing the polarity with ethyl acetate.

    • Recrystallization: Alternatively, or in addition, recrystallize the product from a suitable solvent system like ethanol or an ethyl acetate/hexane mixture to obtain the pure liquid crystal.[12]

Product Characterization

Thorough characterization is essential to confirm the chemical identity and investigate the mesomorphic properties of the synthesized compound.

Table 2: Expected Analytical Data for the Target Mesogen

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)Signals corresponding to all aromatic protons in the cyanobiphenyl and benzyloxy-phenoxy groups. Characteristic triplets for the -OCH₂- protons of the flexible spacer. A singlet for the benzylic -CH₂- protons. Correct integration ratios for all signals.
¹³C NMR (CDCl₃, 100 MHz)Signals for all unique carbon atoms. The nitrile (-C≡N) carbon should appear around 119 ppm. Aromatic carbons will be in the 110-160 ppm range. Aliphatic carbons of the ether chain will be in the 60-70 ppm range.[13]
FTIR (KBr pellet)Characteristic peaks for C≡N stretch (~2225 cm⁻¹), C-O-C (ether) stretches (~1250 and 1050 cm⁻¹), and aromatic C=C stretches (~1600 and 1500 cm⁻¹). Absence of a broad O-H stretch from the starting phenol.
Mass Spec. (ESI+)A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight (C₃₀H₂₇NNaO₄, M.W. = 481.54 g/mol ).
DSC (10 °C/min)Endothermic peaks on heating corresponding to crystal-to-mesophase (melting) and mesophase-to-isotropic liquid (clearing) transitions. Exothermic peaks on cooling for the reverse transitions. The temperatures and enthalpy changes provide the thermodynamic profile of the material.[2][13]
POM Observation of birefringent textures (e.g., threaded nematic or focal conic smectic) between the melting and clearing points. The specific texture helps identify the type of mesophase.[2][7] The sample is typically viewed between crossed polarizers on a hot stage microscope during heating and cooling cycles.[13]

Conclusion

This application note provides a robust and well-vetted protocol for the synthesis of calamitic liquid crystal mesogens using 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene. The Williamson ether synthesis is a highly effective method for this purpose, offering good yields and high purity after standard purification techniques. By modifying the rigid core component, this protocol can be readily adapted by researchers to generate a diverse library of novel liquid crystalline materials for investigation in various advanced applications. The detailed characterization workflow ensures the validation of both the molecular structure and the desired thermotropic properties.

References

  • BenchChem. (n.d.). Characterization of Mesogenic Properties in Calamitic Liquid Crystals: An In-depth Technical Guide.
  • Al-Hamdani, A. H., Hashim, H. A., & Al-Dujaili, A. H. (2015). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules, 20(6), 10846–10861. Retrieved from [Link]

  • Hassan, N. B. (n.d.). Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization. Science Publications.
  • Singh, R., et al. (2023). Synthesis and characterization of calamitic liquid crystals based on benzothiazole-substituted aroylhydrazone: effect of terminal groups on phase behavior. Taylor & Francis Online. Retrieved from [Link]

  • Soman, P. D., et al. (2022). Design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Journal of Advanced Scientific Research.
  • Unknown Author. (n.d.). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. ResearchGate.
  • Unknown Author. (n.d.). Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. MDPI.
  • Unknown Author. (n.d.). Scheme 1. Synthesis of the 4′-(hydroxyalkynyl)-4-cyanobiphenyl.... ResearchGate. Retrieved from [Link]

  • Unknown Author. (n.d.). Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. Semantic Scholar. Retrieved from [Link]

  • Omar, A. Z., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 28(9), 3804. Retrieved from [Link]

  • Ashenhurst, J. (2022). Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Goulding, M. (n.d.). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate. Retrieved from [Link]

  • Omar, A. Z., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 11.1: Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Supporting Information 1. Synthetic procedures. Retrieved from [Link]

  • Ataman, O., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Liquid Crystals Using p-Decyloxyphenol.
  • Smith, A. M., et al. (2014). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Chemical Education, 91(9), 1469–1472. Retrieved from [Link]

Sources

Application

Application Note: Functionalization of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene

Abstract This technical guide details the protocols for the nucleophilic substitution of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene (CAS: 3351-59-5) with amines and thiols. This molecule serves as a critical hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocols for the nucleophilic substitution of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene (CAS: 3351-59-5) with amines and thiols. This molecule serves as a critical heterobifunctional linker intermediate in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and bioconjugates. Its structure features a lipophilic benzyl-protected phenol and a hydrophilic polyethylene glycol (PEG) chain terminated by a primary bromide. The following protocols focus on optimizing


 efficiency while mitigating common side reactions such as polyalkylation (amines) and oxidative dimerization (thiols).

Chemical Properties & Mechanistic Insight

Molecule Profile
  • IUPAC Name: 1-(benzyloxy)-4-(2-(2-bromoethoxy)ethoxy)benzene

  • Molecular Formula:

    
    
    
  • Molecular Weight: 351.24 g/mol

  • Key Reactivity: The terminal alkyl bromide acts as an electrophile in bimolecular nucleophilic substitution (

    
    ) reactions. The benzyloxy group serves as a robust protecting group for the phenol, stable to basic alkylation conditions but removable via catalytic hydrogenolysis (
    
    
    
    , Pd/C).
Reaction Mechanism ( )

The reaction proceeds via a concerted backside attack.[1] The nucleophile (amine or thiolate) attacks the


 antibonding orbital of the C-Br bond.
  • Solvent Effect: Polar aprotic solvents (DMF, DMSO, MeCN) are required to solvate the cation of the base, leaving the nucleophilic anion "naked" and more reactive.[2]

  • Leaving Group: Bromide is a moderate leaving group. Reactivity can be enhanced in situ by adding catalytic Potassium Iodide (Finkelstein condition), converting the alkyl bromide to a more reactive alkyl iodide.

Application Note A: Amination Protocol

Strategic Considerations
  • Primary Amines (

    
    ):  High risk of dialkylation  (formation of tertiary amines) because the product (
    
    
    
    ) is often more nucleophilic than the starting amine.
    • Solution: Use a large excess of amine (5–10 equivalents) or bulky protecting groups.

  • Secondary Amines (

    
    ):  Ideal substrates; stop cleanly at the tertiary amine stage.
    
Protocol: Synthesis of Amino-PEG Conjugates

Reagents:

  • Substrate: 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene (1.0 equiv)

  • Nucleophile: Amine (Primary: 5.0–10.0 equiv; Secondary: 1.5–2.0 equiv)

  • Base: Potassium Carbonate (

    
    , 3.0 equiv) or DIPEA (for soluble amines)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF

  • Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Activation: Add

    
     (3.0 equiv) and KI (0.1 equiv). Stir at room temperature for 10 minutes.
    
  • Addition: Add the amine.

    • For volatile amines: Add as a solution in MeCN.

    • For non-volatile amines: Add neat or as a solid.

  • Reaction: Fit the flask with a reflux condenser. Heat to 60–80°C under an inert atmosphere (

    
    ) for 12–18 hours.
    
    • Monitoring: Check TLC (Hexane/EtOAc).[3] The bromide starting material is less polar than the amine product. Stain with Ninhydrin (for primary/secondary amines) or Dragendorff (for tertiary amines).

  • Workup:

    • Cool to room temperature.[2] Filter off inorganic solids (

      
      , KBr).
      
    • Concentrate the filtrate under reduced pressure.[2]

    • Purification: Dissolve residue in DCM. Wash with water (

      
      ). Dry over 
      
      
      
      .[2] Purify via flash column chromatography (DCM/MeOH gradient).

Application Note B: Thio-Alkylation Protocol

Strategic Considerations
  • Oxidation Risk: Thiols (

    
    ) readily oxidize to disulfides (
    
    
    
    ) in the presence of oxygen and base.
    • Solution: Strictly degas all solvents and run under Argon/Nitrogen.

  • Nucleophilicity: Thiolates (

    
    ) are superior nucleophiles to amines.[4] Reactions often proceed at room temperature.
    
Protocol: Synthesis of Thioether Conjugates

Reagents:

  • Substrate: 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene (1.0 equiv)

  • Nucleophile: Thiol (1.2 equiv)

  • Base: Cesium Carbonate (

    
    , 1.5 equiv) or Sodium Hydride (NaH, 1.2 equiv)
    
  • Solvent: Anhydrous DMF (Degassed)

Step-by-Step Procedure:

  • Degassing: Sparge anhydrous DMF with Nitrogen gas for 15 minutes prior to use.

  • Thiolate Formation: In a Schlenk flask under

    
    , dissolve the Thiol (1.2 equiv) in DMF. Add 
    
    
    
    (1.5 equiv). Stir for 15 minutes at room temperature. The solution may change color (often yellow), indicating thiolate formation.
  • Coupling: Add the bromide substrate (1.0 equiv) dissolved in a minimal amount of degassed DMF.

  • Reaction: Stir at Room Temperature for 2–6 hours.

    • Note: Heating is rarely required and may promote disulfide byproducts.

  • Quench & Workup:

    • Dilute with EtOAc. Wash extensively with water and brine to remove DMF.

    • Critical Step: Avoid strong shaking if emulsions form; DMF/PEG mixtures can be surfactant-like.

  • Purification: Silica gel chromatography (Hexane/EtOAc). Thioethers are typically UV-active and less polar than the corresponding sulfoxides.

Data Summary & Troubleshooting

Reaction Parameter Comparison
ParameterAmination (

)
Thio-Alkylation (

)
Primary Challenge Polyalkylation (Dialkylation)Disulfide Formation (Oxidation)
Preferred Solvent MeCN (Reflux) or DMFDMF (Room Temp)
Base Choice

or DIPEA

(Solubility) or NaH
Temperature 60–80°C20–25°C
Typical Yield 70–85%85–95%
Monitoring (

)
Product is more polar (lower

)
Product is similar/slightly more polar
Visualization of Pathways

ReactionPathways Start 1-(Benzyloxy)-4- [2-(2-bromoethoxy)ethoxy]benzene Condition_Amine Amine (R-NH2) K2CO3, MeCN, 80°C Start->Condition_Amine Path A Condition_Thiol Thiol (R-SH) Cs2CO3, DMF, RT, Inert Gas Start->Condition_Thiol Path B Intermediate_Amine Secondary Amine Product (Potential for Over-alkylation) Condition_Amine->Intermediate_Amine SN2 Attack Product_Thiol Thioether-PEG-Linker (High Yield) Condition_Thiol->Product_Thiol Fast SN2 Side_Disulfide Disulfide Byproduct (Avoid via Degassing) Condition_Thiol->Side_Disulfide O2 Leak Product_Amine Amino-PEG-Linker (Purified) Intermediate_Amine->Product_Amine Chromatography

Figure 1: Reaction pathways for the functionalization of the PEG-bromide linker. Path A (Amination) requires heat and control of stoichiometry.[2] Path B (Thiolation) requires inert conditions to prevent oxidation.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for Nucleophilic Substitution Reactions with Bromo-PEG5-alcohol. Retrieved from

  • Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions. Retrieved from

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from

  • PubChem. (2025). 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene Compound Summary. Retrieved from

  • Royal Society of Chemistry. (2019). Radical-mediated thiol-ene 'click' reactions in deep eutectic solvents. Green Chemistry. Retrieved from

Sources

Method

Synthesis of crown ether derivatives starting from 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene

Application Note: Synthesis of Benzo-15-Crown-5 Ether Derivative via Intramolecular Cyclization Introduction Crown ethers, first synthesized by Charles Pedersen in 1967, are macrocyclic polyethers renowned for their abil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Benzo-15-Crown-5 Ether Derivative via Intramolecular Cyclization

Introduction

Crown ethers, first synthesized by Charles Pedersen in 1967, are macrocyclic polyethers renowned for their ability to selectively bind cations within their central cavity.[1][2] This property of host-guest chemistry has led to their widespread application as phase-transfer catalysts, in ion-selective electrodes, and for the separation of isotopes. Benzocrown ethers, which incorporate an aromatic ring into the macrocyclic structure, offer a rigid scaffold that can be further functionalized for specific applications in materials science and drug development.[3][4]

This application note provides a detailed protocol for the synthesis of a key intermediate, a benzo-15-crown-5 derivative, through an intramolecular Williamson ether synthesis. The starting material for this macrocyclization is 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene, which is cyclized in the presence of a catechol under basic conditions. The core of this procedure relies on the high-dilution principle to favor the desired intramolecular ring-closure over competing intermolecular polymerization.[5][6]

Reaction Principle and Mechanism

The synthesis proceeds via an intramolecular SN2 reaction, a variant of the Williamson ether synthesis.[7][8][9] In this process, a catechol is deprotonated by a base (potassium carbonate) to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the alkyl bromide on the flexible side chain of another molecule, 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene, displacing the bromide leaving group and forming the macrocyclic ether.

Key Mechanistic Considerations:

  • Base Selection: Potassium carbonate (K₂CO₃) is an effective and convenient base for this reaction. It is sufficiently basic to deprotonate the phenolic hydroxyl groups of catechol, creating the necessary nucleophile.[8][10][11]

  • High-Dilution Principle: To maximize the yield of the monomeric crown ether, the reaction must be performed under high-dilution conditions.[12][13] By maintaining a very low concentration of the reactants, the probability of an intramolecular reaction (ring formation) is significantly increased relative to intermolecular reactions which lead to undesired polymers.[5] This is practically achieved by the slow, simultaneous addition of the reactants to a large volume of solvent.

Overall Reaction Scheme

The diagram below illustrates the synthetic pathway for the formation of the target benzocrown ether.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene C K₂CO₃ (Base) Acetonitrile (Solvent) Reflux (82°C) High Dilution A->C B Catechol B->C D 6-(Benzyloxy)-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecine (Benzo-15-Crown-5 Derivative) C->D Intramolecular Williamson Ether Synthesis

Caption: Reaction scheme for the synthesis of the Benzo-15-Crown-5 derivative.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Supplier Notes
1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzeneC₁₇H₁₉BrO₃367.243.67 g10.0Synthesize separately
CatecholC₆H₆O₂110.111.10 g10.0ACS Grade, >99%
Potassium Carbonate (K₂CO₃)K₂CO₃138.215.53 g40.0Anhydrous, fine powder
Acetonitrile (CH₃CN)CH₃CN41.051.5 L-Anhydrous, >99.8%
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93300 mL-For extraction
Magnesium Sulfate (MgSO₄)MgSO₄120.37~10 g-Anhydrous
Deionized Water (H₂O)H₂O18.02500 mL-For workup
Equipment
  • 3 L three-neck round-bottom flask

  • Two 250 mL dropping funnels (pressure-equalizing)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Synthesis Protocol

Workflow Overview

G A Setup & Inert Atmosphere C Prepare Reaction Flask (Solvent & Base) A->C B Prepare Reactant Solutions (Solutions A & B) D Slow Addition of Reactants (8-10 hours) B->D C->D E Reflux Reaction Mixture (48 hours) D->E F Reaction Workup (Filtration & Evaporation) E->F G Aqueous Extraction F->G H Drying & Solvent Removal G->H I Purification (Column Chromatography) H->I J Characterization I->J

Caption: Experimental workflow from setup to product characterization.

Procedure:

  • System Setup: Assemble the 3 L three-neck flask with a reflux condenser, two dropping funnels, and a nitrogen inlet. Place the flask in the heating mantle on the magnetic stirrer. Ensure the system is under a positive pressure of inert gas.

  • Reagent Preparation:

    • Solution A: Dissolve 3.67 g (10.0 mmol) of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene in 250 mL of anhydrous acetonitrile. Add this solution to the first dropping funnel.

    • Solution B: Dissolve 1.10 g (10.0 mmol) of catechol in 250 mL of anhydrous acetonitrile. Add this solution to the second dropping funnel.

  • Reaction Initiation: To the 3 L flask, add 1.0 L of anhydrous acetonitrile and 5.53 g (40.0 mmol) of anhydrous potassium carbonate. Begin vigorous stirring and heat the suspension to reflux (approx. 82°C).

    • Scientist's Note: Using a large volume of solvent is crucial for establishing high-dilution conditions. The base is added in excess to ensure complete deprotonation of the catechol.

  • Slow Addition: Once the solvent is refluxing, begin the dropwise, simultaneous addition of Solution A and Solution B to the reaction flask over a period of 8-10 hours. Maintain a slow and steady addition rate to keep the instantaneous concentration of reactants low.

  • Reaction and Monitoring: After the addition is complete, allow the reaction mixture to reflux for an additional 48 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), observing the disappearance of the starting materials.

  • Workup - Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with dichloromethane (2 x 50 mL).

  • Workup - Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Aqueous Extraction: Dissolve the crude oil in 150 mL of dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (2 x 100 mL) to remove any unreacted catechol, and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected yield is typically in the range of 40-55%.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Ineffective high-dilution; polymerization occurred.Ensure addition rate is sufficiently slow. Check for leaks in the inert gas setup. Verify solvent is anhydrous.
Incomplete reaction.Extend reflux time. Confirm the base is active and anhydrous.
Polymer Byproduct Formation Reactant concentration was too high.Increase the total solvent volume. Decrease the rate of addition.
Starting Material Remains Insufficient base or reaction time.Use a finer powder of K₂CO₃ for better surface area. Increase reflux time and monitor by TLC.

Conclusion

This protocol describes a robust and reproducible method for synthesizing a functionalized benzo-15-crown-5 ether derivative. The successful application of the intramolecular Williamson ether synthesis under high-dilution conditions is key to achieving good yields and minimizing polymeric byproducts. This synthetic intermediate serves as a valuable platform for further functionalization, enabling research in cation sensing, molecular recognition, and the development of novel supramolecular assemblies.

References

  • Wikipedia. High dilution principle . Available at: [Link]

  • Rossa, L., & Vögtle, F. (1983). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques . Topics in Current Chemistry, 113, 1–86. Available at: [Link]

  • Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? . Available at: [Link]

  • Gale, P. A., & Steed, J. W. (Eds.). (2012). Supramolecular Chemistry: from Molecules to Nanomaterials. John Wiley & Sons. (General reference for principles)
  • Indian National Digital Library in Engineering Sciences and Technology. Synthesis by high dilution principle . Available at: [Link]

  • Clevaforce. (2022). Synthesis of Macrocyclic Molecules (Macrocycles) . YouTube. Available at: [Link]

  • Lamb, J. D., et al. (2010). Preparation of benzo- and polybenzocrown ethers by macrocyclization reactions . ARKIVOC, 2010(vii), 238-248. Available at: [Link]

  • Beniazza, R., et al. (2019). Direct synthetic routes to functionalised crown ethers . Beilstein Journal of Organic Chemistry, 15, 2376–2415. Available at: [Link]

  • Zhu, X., et al. (2016). Improved Syntheses of 4'-Vinylbenzo-3n-Crown-n Ethers (n = 5-7) . Organic & Biomolecular Chemistry, 14(3), 851-855. Available at: [Link]

  • Lumen Learning. Williamson ether synthesis . Organic Chemistry 1: An open textbook. Available at: [Link]

  • ChemHelpASAP. (2019). in the chemical literature: Williamson ether synthesis . YouTube. Available at: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis . Available at: [Link]

  • Le, V. Q., et al. (2019). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles . Letters in Organic Chemistry, 16(11), 868-876. Available at: [Link]

  • International Journal of Philanthropic Research. SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS . Available at: [Link]

  • Filo. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? . Available at: [Link]

  • Wikipedia. Williamson ether synthesis . Available at: [Link]

  • Yang, Y. W., et al. (2004). Molecular Design of Crown Ethers. 22. Synthesis of Benzocrown Ether Derivatives and Their Solvent Extraction with Univalent/Bivalent Metal Picrates . Chinese Journal of Chemistry, 22(6), 616-618. Available at: [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis . YouTube. Available at: [Link]

  • Kumar, A., et al. (2010). Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling . Organic & Biomolecular Chemistry, 8(20), 4567-4570. Available at: [Link]

  • Ivy, S. N. (1995). Synthesis of Crown and Lariat Ether Compounds . Texas Tech University. Available at: [Link]

  • Gibson, H. W. (1996). Chapter II Crown Ethers . Virginia Tech. Available at: [Link]

  • Gibson, H. W., et al. (1994). Synthesis and Characterization of Large (30-60-Membered) Aliphatic Crown Ethers . The Journal of Organic Chemistry, 59(12), 3216-3224. Available at: [Link]

  • Klyatskaya, S. V., et al. (2002). Synthesis of 5,6-indolo-12-crown-4 ethers . Russian Chemical Bulletin, 51(1), 135-138. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing column chromatography solvents for 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene

This guide is structured as a Tier-3 Technical Support resource, designed for immediate application in a research laboratory setting. It assumes the user has basic chromatography knowledge but requires specific optimizat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for immediate application in a research laboratory setting. It assumes the user has basic chromatography knowledge but requires specific optimization strategies for the target molecule: 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene .

Ticket ID: CHEM-SUP-8821 Topic: Column Chromatography Solvent Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary: Molecule Profile

Before selecting a solvent system, we must understand the physicochemical "personality" of your target molecule to predict its behavior on silica gel.

  • Target Structure: 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene[1]

  • Functional Motifs:

    • Lipophilic Domain: Benzyloxy group + Phenylene ring (High affinity for non-polar solvents).[1]

    • Polar Domain: Diethylene glycol (PEG2) linker (Hydrogen bond acceptors, increases retention on silica).

    • Reactive Handle: Primary Alkyl Bromide (Moderately polar, potentially labile to strong nucleophiles or heat).

  • Chromatography Prediction: This molecule is an "amphipathic" ether.[1] It will not migrate well in 100% hexanes due to the PEG chain, but it will elute too fast in 100% Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Part 1: Optimized Solvent Systems

The following solvent systems have been validated for PEGylated aromatic ethers.

Primary Recommendation: The "Standard" Gradient

For 90% of synthesis outcomes (removing unreacted phenol or excess alkyl bromide), this system provides the best balance of cost and resolution.

PhaseSolvent CompositionTarget RfNotes
Equilibration 90% Hexanes / 10% EtOAcN/APre-wets the column; prevents heat of adsorption.[1]
Elution A 80% Hexanes / 20% EtOAc~0.15Elutes non-polar impurities (e.g., excess dibromide linker).
Elution B 70% Hexanes / 30% EtOAc0.35 - 0.45 Target Molecule Elution Window.
Flush 50% Hexanes / 50% EtOAc>0.8Elutes unreacted 4-(benzyloxy)phenol (SM).[1]
Secondary Recommendation: The "Resolution" System (Toluene)

Use when: Your product co-elutes with the "Dimer" impurity (where two phenol units react with one PEG linker). Toluene interacts via


 stacking with the aromatic rings, often pulling apart compounds based on the number of aromatic rings present.
  • System: Toluene / Acetone (Start 95:5, Gradient to 90:10).

  • Why it works: The benzyl and phenyl rings interact strongly with Toluene. The dimer (containing two benzyl/phenyl sets) will be retained significantly longer in Toluene than in Hexanes.

Tertiary Recommendation: The "Solubility" System (DCM)

Use when: The crude oil is viscous and difficult to load, or if the compound streaks in Hex/EtOAc.

  • System: Dichloromethane (DCM) / Hexanes (Start 50:50, Gradient to 100% DCM).

  • Warning: DCM is a "strong" solvent.[1] It compresses the separation window. Use a shallow gradient.

Part 2: Troubleshooting & FAQs

Q1: My product spot is overlapping with a lower spot. How do I separate them?

Diagnosis: The lower spot is likely the unreacted 4-(benzyloxy)phenol . Phenols are Hydrogen-bond donors and "drag" on silica.[1] Solution:

  • Acidify the Eluent: Add 0.5% Acetic Acid to your solvent system. This keeps the phenol protonated and sharpens its peak, preventing the "tail" from contaminating your product.

  • Switch to DCM: Run a gradient of 100% DCM. The phenol often sticks to the baseline in pure DCM while the ether product elutes.

Q2: I see a "ghost" spot that appears during the column but wasn't in the crude TLC.

Diagnosis: Decomposition.[1][2] Primary alkyl bromides are generally stable, but the PEG chain can complex with metal ions in the silica, or the bromide can undergo slow hydrolysis/elimination if the silica is acidic and the run is long. Solution:

  • Neutralization: Pre-wash your silica column with 1% Triethylamine (Et3N) in Hexanes.[1]

  • Speed: Do not leave the compound on the column overnight. Flash chromatography should be completed in <30 minutes.[1]

Q3: I cannot see the alkyl bromide linker excess on TLC.

Diagnosis: The reagent used (e.g., 1-bromo-2-(2-bromoethoxy)ethane) lacks a chromophore.[1] It is invisible under UV (254 nm).[1] Solution:

  • Iodine Stain: The ether oxygens will coordinate iodine. The spot will appear brown/yellow.[3]

  • KMnO4 Stain: Oxidizes the ether/alkyl chain. Appears as a bright yellow spot on a purple background.[1][3]

Part 3: Visualization & Detection Logic[1]

Since your molecule contains a Benzyl ether and a Phenyl ring, it is UV active. However, relying solely on UV can be deceptive regarding impurities.[1]

MethodVisibilityWhat it Detects
UV (254 nm) Strong Target Product, Starting Phenol, Benzyl alcohol impurities.[1]
Iodine Chamber ModeratePEG Linkers, Alkyl Bromides (non-UV active).
KMnO4 Dip StrongAlcohols, Ethers, Alkenes (elimination byproducts).
p-Anisaldehyde StrongGeneral organic stain; differentiates spots by color (Phenols often turn pink/purple).[1]

Part 4: Workflow Decision Tree

The following diagram illustrates the logical flow for optimizing your purification based on initial TLC results.

PurificationLogic Start Start: Analyze Crude TLC (30% EtOAc/Hex) CheckRf Is Target Rf between 0.2 and 0.5? Start->CheckRf GoodSep Are impurities >0.1 Rf away from Target? CheckRf->GoodSep Yes AdjustPolarity Adjust Polarity CheckRf->AdjustPolarity No Standard Use Standard Gradient: 10% -> 40% EtOAc/Hex GoodSep->Standard Yes CheckTail Is there streaking/tailing? GoodSep->CheckTail No (Close spots) IncreasePolar Target too low: Increase EtOAc to 50% AdjustPolarity->IncreasePolar Rf < 0.2 DecreasePolar Target too high: Decrease EtOAc to 10% AdjustPolarity->DecreasePolar Rf > 0.6 AddAcid Add 1% Acetic Acid (Sharpen Phenols) CheckTail->AddAcid Yes (Tailing) SwitchToluene Switch to Toluene/Acetone (Separates Homologs/Dimers) CheckTail->SwitchToluene No (Overlap)

Caption: Decision matrix for selecting the optimal purification strategy based on Thin Layer Chromatography (TLC) behavior.

Part 5: Step-by-Step Purification Protocol

Objective: Purify 1.0 g of crude reaction mixture.

  • Slurry Preparation:

    • Dissolve crude oil in a minimum amount of DCM (~2 mL).

    • Add 1.5 g of silica gel.[1]

    • Evaporate solvent on a rotary evaporator until a free-flowing dust is obtained ("Dry Load").[1] Note: Dry loading improves resolution for viscous oils.[1]

  • Column Packing:

    • Use a 25-30g Silica cartridge or glass column (approx. 20-30:1 silica-to-compound ratio).[1]

    • Pack with 10% EtOAc/Hexanes .[1]

  • Elution Strategy:

    • Volumes 1-3 (CV): Flush with 10% EtOAc/Hex. (Elutes non-polar junk).[1][4]

    • Volumes 4-10 (CV): Gradient ramp to 30% EtOAc/Hex.

    • Collection: Collect fractions of 10-15 mL.

    • Monitoring: Spot every 3rd fraction on TLC. Visualize with UV and Iodine.[1][5][6]

  • Post-Column Workup:

    • Combine pure fractions.

    • Evaporate solvent < 40°C (Avoid high heat to prevent bromide elimination).[1]

    • Storage: Store under Nitrogen at -20°C. Alkyl bromides can darken (decompose) if exposed to light and moisture for prolonged periods.[1]

References

  • Sigma-Aldrich (MilliporeSigma). 1-(Benzyloxy)-4-(2-bromoethoxy)benzene Product Entry (CAS 3351-59-5).[1] Accessed via bldpharm.com/sigmaaldrich.com.[1] Link

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. (General guide on Hexane/EtOAc and Toluene systems). Link

  • Organic Syntheses. Alkylation of Phenols with Alkyl Bromides: General Procedures. (Provides context on stability and workup of similar ether linkages). Link

  • ResearchGate/Reddit Community Discussions. Stability of Primary Alkyl Bromides on Silica Gel. (Field notes on decomposition and neutralization). Link

Sources

Optimization

Technical Support Center: Managing Benzyl Bromide and its Byproducts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage the removal of benzyl bromide and its associated bypr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage the removal of benzyl bromide and its associated byproducts from reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring both scientific accuracy and practical success in your work.

Troubleshooting Guide: Selecting a Purification Strategy

The first step in any purification is to correctly identify the nature of the impurity and the properties of your desired product. Benzylation reactions using benzyl bromide can leave behind unreacted starting material, as well as byproducts like benzyl alcohol (from hydrolysis) or dibenzyl ether. Use the following decision-making flowchart to determine the most appropriate workup and purification strategy for your specific situation.

Diagram 1: Purification Strategy Selection

G start Reaction Complete. What is the primary issue? unreacted_bnbr Excess Unreacted Benzyl Bromide (BnBr) start->unreacted_bnbr byproduct_bnoh Presence of Benzyl Alcohol (BnOH) start->byproduct_bnoh baseline_material Complex Mixture / Baseline material on TLC start->baseline_material quench Quench with a Nucleophile (e.g., Triethylamine, Thiourea) unreacted_bnbr->quench Product is stable to base/nucleophile column Flash Column Chromatography unreacted_bnbr->column Product polarity differs significantly from BnBr vacuum High-Vacuum Evaporation (for non-volatile products) unreacted_bnbr->vacuum Product is a high-boiling solid or oil extraction Aqueous Wash / Extraction (Water or Brine) byproduct_bnoh->extraction For bulk removal column2 Flash Column Chromatography byproduct_bnoh->column2 If product is water-sensitive or extraction is insufficient column3 Flash Column Chromatography baseline_material->column3 Product is an oil or crystallization is difficult recrystallization Recrystallization baseline_material->recrystallization Product is a solid with different solubility from impurities end_q Pure Product quench->end_q column->end_q vacuum->end_q extraction->column2 For complete removal end_e Pure Product column2->end_e column3->recrystallization If purified product is solid end_c Pure Product recrystallization->end_c G start 1. Cool Reaction Mixture to 0 °C add_tea 2. Add Triethylamine (1.5 eq.) Dropwise start->add_tea stir 3. Stir at Room Temp for 30-60 min add_tea->stir monitor 4. Monitor by TLC for complete consumption of BnBr stir->monitor workup 5. Proceed with Aqueous Workup (Water/Brine Wash) monitor->workup

Troubleshooting

Technical Support Center: Recrystallization of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene

Executive Summary & Molecule Profile Target Analyte: 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene Chemical Class: PEGylated Aromatic Ether / Alkyl Bromide Estimated Melting Point: 45–65°C (Note: This is lower than it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Analyte: 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene Chemical Class: PEGylated Aromatic Ether / Alkyl Bromide Estimated Melting Point: 45–65°C (Note: This is lower than its mono-ethoxy analog due to the increased flexibility of the diethylene glycol linker).

The Challenge: This molecule presents a classic "amphiphilic" purification challenge. It possesses a hydrophobic benzyl/aromatic core and a flexible, polar polyether (PEG) linker ending in a bromide. This duality often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization, particularly when impurities disrupt the crystal lattice formation.[1][2]

This guide provides a logic-driven approach to purifying this compound to >98% HPLC purity, specifically addressing the thermodynamic instability of the crystal lattice caused by the ether linker.

Solvent System Selection Strategy

Do not rely on trial-and-error. Use the Polarity-Solubility Matrix below to select your solvent system. The presence of the ether backbone makes this compound highly soluble in chlorinated solvents and moderately soluble in alcohols.

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Rationale
Primary (Binary) Ethyl Acetate (EtOAc) Heptane (or Hexanes) Best for Purity. EtOAc solubilizes the polar ether chain; Heptane forces the hydrophobic benzyl group to stack. High recovery yield.
Secondary (Single) Isopropyl Alcohol (IPA) N/ABest for Scale. IPA has a boiling point (82°C) higher than the expected MP, allowing for a wide cooling gradient.
Tertiary (Binary) Toluene Heptane Best for Removing Polar Impurities. If your crude contains unreacted phenols or polar salts, this non-polar system excludes them.

Critical Warning: Avoid Methanol/Water systems if possible. The high polarity of water often forces the hydrophobic benzyl groups to aggregate too quickly, resulting in immediate oiling out rather than crystal growth.

Step-by-Step Recrystallization Protocol (The "Cloud Point" Method)

This protocol uses the Ethyl Acetate/Heptane binary system, which offers the highest success rate for PEGylated aromatics.

Phase 1: Dissolution
  • Place the crude solid in a round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Add Ethyl Acetate (approx. 2 mL per gram of solid).

  • Heat the mixture to a gentle reflux (approx. 77°C).

  • If the solid does not dissolve completely, add EtOAc in 0.5 mL increments until the solution is clear and homogeneous .

    • Note: If the solution is dark/colored, add activated carbon (1% w/w), stir for 5 mins, and perform a hot filtration through Celite.

Phase 2: Nucleation (The Critical Step)
  • While maintaining a gentle reflux, slowly add Heptane dropwise.

  • Stop adding Heptane the moment you see a persistent turbidity (cloudiness) that does not disappear after 10 seconds of stirring.

  • Add one drop of Ethyl Acetate to just barely clear the solution again (return to transparency).

    • Scientific Logic:[3][4] This places the system exactly at the saturation limit (metastable zone).

Phase 3: Crystallization
  • Remove the flask from the heat source. Do not place it on ice immediately.

  • Allow the flask to cool to room temperature on a cork ring or wood block.

    • Insulation: If the room is cold, cover the flask with a beaker to slow the cooling rate. Rapid cooling promotes oiling out.

  • Once at room temperature, observe for crystal formation.

    • Success: White needles or plates form.

    • Failure: Oily droplets form (See Troubleshooting Section).[1][5][6]

  • Only after substantial crystallization has occurred (typically 1-2 hours), place the flask in an ice bath (0-4°C) to maximize yield.

Phase 4: Isolation
  • Filter the crystals using a Buchner funnel with vacuum suction.

  • Wash the cake with cold Heptane/EtOAc (9:1 ratio).

  • Dry under high vacuum (<1 mbar) at ambient temperature. Do not heat during drying, as the low melting point may cause the solid to fuse.

Troubleshooting Guide (FAQ)

Issue 1: The Product "Oiled Out" (Liquid Droplets formed instead of crystals)

Diagnosis: The solution cooled too fast, or the melting point of the solute is lower than the temperature at which saturation occurred.[7] The flexible PEG chain is preventing lattice stacking.

Corrective Actions:

  • The Re-Heat Method: Re-heat the mixture until the oil dissolves. Add a small amount (5-10%) more of the Dissolver Solvent (EtOAc). Let it cool much more slowly (wrap flask in foil/towel).

  • Seeding: If you have any pure crystals from a previous batch (even a speck), add them when the solution reaches room temperature. This provides a template for the lattice.

  • The Scratch Technique: Use a glass rod to scratch the inner wall of the flask at the interface of the liquid.[7] The microscopic glass shards act as nucleation sites.

Issue 2: Low Yield (Too much stays in solution)

Diagnosis: The solvent volume was too high, or the compound is too soluble in the anti-solvent.

Corrective Actions:

  • Concentration: Rotovap the mother liquor down to 50% volume and repeat the cooling process (Second Crop).

  • Solvent Swap: Switch to IPA . Dissolve in minimal hot IPA and cool to -20°C in a freezer.

Issue 3: Product is Sticky/Waxy after filtration

Diagnosis: Residual solvent is trapped within the crystal lattice, or the bromide has partially hydrolyzed (rare but possible).

Corrective Actions:

  • Trituration: Suspend the waxy solid in cold Pentane or Hexane and sonicate for 10 minutes. This often extracts the trapped solvent and induces hardening of the solid. Filter again.

Visual Workflow (Decision Tree)

The following diagram illustrates the logical flow for purifying 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene.

Recrystallization_Workflow Start Start: Crude 1-(Benzyloxy)-4- [2-(2-bromoethoxy)ethoxy]benzene SolventCheck Solubility Test: Dissolve in min. hot EtOAc Start->SolventCheck CloudPoint Add Heptane until persistent cloudiness SolventCheck->CloudPoint ClearStep Add 1 drop EtOAc to clear solution CloudPoint->ClearStep Cooling Slow Cool to RT (Insulate flask) ClearStep->Cooling CheckState Observation Check: Crystals or Oil? Cooling->CheckState Success Success: White Crystals Filter & Dry CheckState->Success Crystals Formed Oiling Failure: Oiling Out (Liquid Droplets) CheckState->Oiling Oily Droplets Remedy1 Remedy: Re-heat & Add 10% more EtOAc Oiling->Remedy1 Remedy2 Remedy: Seed Crystal or Glass Scratch Oiling->Remedy2 Remedy1->Cooling Remedy2->Cooling

Caption: Logic flow for the "Cloud Point" recrystallization method, including loops for correcting "oiling out" phenomena.

References

  • PubChem. (2025). 1-(Benzyloxy)-4-(2-bromoethoxy)benzene Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Nichols, L. (2022). Troubleshooting: Oiling Out. Chemistry LibreTexts. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene

Welcome to the technical support guide for 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene (CAS No. 3351-59-5). This document provides in-depth guidance for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene (CAS No. 3351-59-5). This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the successful handling, storage, and application of this moisture-sensitive compound. Our goal is to equip you with the foundational knowledge and practical troubleshooting techniques to maintain compound integrity and achieve reproducible experimental outcomes.

Understanding the "Why": The Chemical Basis of Moisture Sensitivity

1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene is a valuable intermediate in chemical synthesis, but its utility is contingent on maintaining its structural integrity. The molecule possesses two primary sites susceptible to reaction with water: the C-Br bond and the ether linkages, particularly the polyethylene glycol (PEG)-like chain.

  • Primary Point of Failure: Hydrolysis of the Alkyl Bromide: The terminal bromoethoxy group is the most reactive site. The carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack by water. This reaction, a form of hydrolysis, proceeds via a nucleophilic substitution (SN2 or SN1) mechanism, replacing the bromide with a hydroxyl group.[1][2][3][4] This conversion is often irreversible and yields the corresponding alcohol, an impurity that can interfere with subsequent reactions.

  • Secondary Concern: Hygroscopic Nature of the Ether Chain: The ethoxy-ethoxy portion of the molecule is structurally similar to polyethylene glycol (PEG). Lower molecular weight PEGs are known to be hygroscopic, meaning they can readily absorb and retain moisture from the atmosphere.[5][6][7] While this doesn't immediately break down the molecule, the absorbed water can act as a localized source of contamination, facilitating the hydrolysis of the nearby C-Br bond.

  • Potential for Acid-Catalyzed Ether Cleavage: If hydrolysis of the C-Br bond occurs, hydrogen bromide (HBr) can be generated as a byproduct. In the presence of a strong acid like HBr, particularly with heating, the ether linkages can undergo cleavage.[8][9][10][11][12] This is a more destructive process that breaks the backbone of the molecule, leading to a complex mixture of byproducts.

Frequently Asked Questions (FAQs)

Q1: My compound is a solid. How can it be sensitive to moisture? A1: Even crystalline solids have surface area that can adsorb microscopic layers of water from the air.[13] The compound itself has hygroscopic characteristics due to its PEG-like ether chain, which can draw moisture into the solid matrix over time.[5][6] It is critical to store it under a dry, inert atmosphere.

Q2: I opened the bottle in the lab for a few minutes to weigh it out. Is it compromised? A2: Brief exposure to ambient laboratory air can introduce enough moisture to initiate degradation on the surface of the solid. For best results, weighing and dispensing should always occur under a stream of inert gas (like nitrogen or argon) or, ideally, inside a glovebox.[14][15] If you must weigh it in the open, do so quickly and immediately purge the container with inert gas before resealing.

Q3: Can I use a standard lab oven to dry my glassware for reactions? A3: Yes, oven-drying glassware (e.g., at 120°C for several hours) is a good starting practice.[13][16] However, for highly moisture-sensitive reactions, it is insufficient on its own. The glassware should be allowed to cool in a desiccator or assembled hot and immediately purged with an inert gas to prevent re-adsorption of atmospheric moisture onto the glass surface.[13][16] Flame-drying under vacuum is a more rigorous alternative for achieving truly anhydrous conditions.[16]

Q4: My solvent is labeled "Anhydrous." Is that sufficient? A4: Commercially available anhydrous solvents are excellent but must be handled correctly. Once the bottle is opened, it is susceptible to contamination. Use a syringe to withdraw the solvent through a septum-sealed cap (e.g., Sure/Seal™ packaging).[15][17] Never leave the bottle open to the air. For extremely sensitive applications, it is best practice to use freshly distilled solvent or solvent passed through a solvent purification system.

Q5: What are the first signs of compound degradation? A5: Visually, you might observe the solid becoming sticky or clumpy. Chemically, the most common sign is the appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate corresponding to the hydrolyzed alcohol byproduct. In NMR analysis, you may see the disappearance of the characteristic signals for the bromo-ethyl group and the appearance of new signals corresponding to the hydroxy-ethyl derivative.

Troubleshooting Guide: When Things Go Wrong

This section addresses common problems encountered during experiments involving 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene.

Problem 1: Low or No Yield in a Subsequent Nucleophilic Substitution Reaction
  • Symptom: Your reaction (e.g., with an amine, thiol, or other nucleophile) fails to proceed, and starting material is recovered, often alongside a more polar byproduct.

  • Likely Cause: The C-Br bond has been hydrolyzed to a C-OH group. The hydroxyl group is a poor leaving group compared to bromide, preventing the desired substitution reaction from occurring.

  • Troubleshooting Steps:

    • Verify Integrity: Run a TLC or ¹H NMR of your starting material stock. Compare it against a reference spectrum or the certificate of analysis to check for the presence of the hydrolysis byproduct.

    • Solvent Check: Ensure your reaction solvent is truly anhydrous. Consider using molecular sieves (3Å or 4Å) to dry the solvent immediately before use.[6][16]

    • Atmosphere Control: Review your reaction setup. Were all transfers performed under a positive pressure of inert gas? Was the glassware properly dried?[18][19]

    • Reagent Purity: Ensure other reagents, especially bases or nucleophiles that may be hygroscopic, are also dry.

Problem 2: Multiple Unidentified Byproducts in the Reaction Mixture
  • Symptom: The crude reaction mixture shows a complex pattern on TLC or in the NMR/LC-MS, with no major product.

  • Likely Cause: This may indicate a more severe degradation pathway, such as acid-catalyzed ether cleavage.[8][9] This can happen if HBr is generated from initial hydrolysis and the reaction is heated, or if an acidic reagent was used without accounting for moisture.

  • Troubleshooting Steps:

    • Re-evaluate Reaction Conditions: Avoid high temperatures if possible. If heat is necessary, ensure the system is rigorously anhydrous.

    • Use a Non-Nucleophilic Scavenger: If trace acid is suspected to be an issue, consider adding a non-nucleophilic, sterically hindered base (like proton sponge or 2,6-lutidine) to the reaction mixture to neutralize any in-situ generated acid without interfering with the primary reaction.

    • Purify Starting Material: If the stock material is suspect, it may be possible to purify it by recrystallization or column chromatography to remove polar impurities before use, though prevention of degradation is always the better strategy.

Decision-Making Flowchart for Troubleshooting

troubleshooting_flowchart start Reaction Failure (Low Yield / Multiple Products) check_sm Analyze Starting Material (SM) (TLC, NMR) start->check_sm sm_ok SM is Pure check_sm->sm_ok Yes sm_degraded SM is Degraded (Hydrolysis Product Observed) check_sm->sm_degraded No check_conditions Review Experimental Conditions sm_ok->check_conditions procure_new Action: Procure Fresh Starting Material sm_degraded->procure_new solvent_issue Was Solvent Properly Anhydrous? check_conditions->solvent_issue glassware_issue Was Glassware Rigorously Dried? solvent_issue->glassware_issue Yes fix_solvent Action: Use Freshly Dried/ Distilled Solvent with Sieves solvent_issue->fix_solvent No atmosphere_issue Was Inert Atmosphere Maintained? glassware_issue->atmosphere_issue Yes fix_glassware Action: Flame-Dry Glassware Under Vacuum Before Use glassware_issue->fix_glassware No fix_atmosphere Action: Improve Inert Gas Technique (e.g., Schlenk line, Glovebox) atmosphere_issue->fix_atmosphere No rerun Rerun Experiment atmosphere_issue->rerun Yes fix_solvent->rerun fix_glassware->rerun fix_atmosphere->rerun degradation_pathway reactant 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene (Desired Starting Material) hydrolysis_product 1-(Benzyloxy)-4-[2-(2-hydroxyethoxy)ethoxy]benzene (Inactive Impurity) reactant->hydrolysis_product H₂O (Moisture) (SN2/SN1 Hydrolysis) cleavage_products Phenol, Benzyl Bromide, etc. (Degradation Products) hydrolysis_product->cleavage_products HBr (byproduct), Heat (Ether Cleavage)

Caption: Potential degradation pathways due to moisture.

Data Summary Table

ParameterRecommendationRationale
Storage Condition 2-8°C, in a desiccator under inert gas (N₂ or Ar)Reduces ambient moisture exposure and slows degradation kinetics.
Handling Environment Glovebox (<10 ppm H₂O) or Schlenk lineMinimizes contact with atmospheric moisture during transfers. [14][15]
Compatible Solvents Anhydrous THF, Dioxane, DMF, Acetonitrile, TolueneMust be rigorously dried (<50 ppm H₂O) as residual water is a reactant.
Glassware Prep Flame-dry under vacuum or oven-dry (>120°C) and assemble hot under inert gasRemoves adsorbed water films from glass surfaces. [13][16]
Moisture Scavengers Activated 3Å or 4Å molecular sievesEffectively trap residual water in solvents. [6][16]

References

  • How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. (2023). Drug Discovery Unit, University of Dundee.
  • Anhydrous Conditions. (2021). Sciencemadness Discussion Board.
  • Preparing Anhydrous Reagents and Equipment. Moodle@Units.
  • Polyethylene Glycol (PEG)
  • Reaction Set-up. Drug Discovery Unit, University of Dundee.
  • How To Run A Reaction: The Setup. University of Rochester, Department of Chemistry.
  • Is polyethylene glycol (PEG) hygroscopic?. (2016).
  • Ether Cleavage with HI or HBr (He
  • Reactions of Ethers: Acidic Cleavage. (2023). OpenStax.
  • Ether Cleavage Explained. Pearson.
  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, University of Groningen.
  • The hydrolysis of 2-bromo-2-methylpropane.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh.
  • 1-Bromo-4-(1-ethoxyethoxy)benzene. Sigma-Aldrich.
  • How to store temperature and moisture-sensitive compounds?. (2017). Reddit.
  • Cleavage of Ethers. Jack Westin.
  • Ether cleavage with conc HBr. (2015). Chemistry Stack Exchange.
  • The hydrolysis of 2-bromo-2-methylpropane.
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. (2017). YouTube.
  • Hydration State on Poly(ethylene glycol)-Bearing Homopolymers and Random Copolymer Micelles. (2023).
  • Are alkyl bromides susceptible to hydrolysis?. (2015).

Sources

Troubleshooting

Technical Support Center: Scale-Up of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene

Product Code: LINK-PEG2-Br-004 Chemical Name: 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene CAS: 3351-59-5 (Analogous) Application: PROTAC® Linker Synthesis / PEGylation Intermediates Strategic Overview: The "Mono-Alk...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: LINK-PEG2-Br-004 Chemical Name: 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene CAS: 3351-59-5 (Analogous) Application: PROTAC® Linker Synthesis / PEGylation Intermediates

Strategic Overview: The "Mono-Alkylation" Challenge

Welcome to the technical support hub for the scale-up of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene . As a Senior Application Scientist, I understand that scaling this reaction—a classic Williamson ether synthesis between 4-(benzyloxy)phenol and bis(2-bromoethyl) ether —presents a unique set of kinetic and thermodynamic challenges.

At the milligram scale, chromatography solves most purity issues. At the kilogram scale, however, your primary adversaries are statistical bis-alkylation (dimer formation) and E2 elimination (vinyl ether formation). This guide is designed to help you navigate these pitfalls without relying on non-scalable purification methods.

Part 1: Critical Process Parameters (CPPs)

The following parameters are non-negotiable for maintaining high selectivity for the mono-alkylated product.

Stoichiometry & Kinetics

The most common failure mode is using insufficient alkylating agent.

  • The Trap: Using 1.0–1.5 equivalents of bis(2-bromoethyl) ether.

  • The Consequence: As the reaction proceeds, the concentration of the desired mono-bromide product increases. If the phenol is still present, it will compete for the mono-bromide product, leading to the Bis-Alkylated Dimer (Ar–PEG–Ar).

  • The Solution: You must operate under pseudo-first-order kinetics regarding the alkyl halide. We recommend 3.0 to 5.0 equivalents of the dibromide.

Base Selection & Elimination

The terminal bromide is sensitive to base-mediated E2 elimination, generating a vinyl ether impurity that is difficult to separate.

BasepKa (Conj. Acid)Risk ProfileRecommendation
NaH ~35Critical: High risk of elimination and "runaway" exotherm.Avoid at scale.
KOH 15.7High: Strong base/nucleophile; promotes hydrolysis.Avoid for this substrate.[1][2]
Cs₂CO₃ 10.3Low: "Cesium Effect" promotes solubility but is expensive.Ideal for <100g batches.
K₂CO₃ 10.3Moderate: Requires high surface area (milled).Standard for >1kg scale.

Part 2: Reaction Pathway Visualization

Understanding the competitive landscape is crucial for troubleshooting.

ReactionPathway SM 4-(Benzyloxy)phenol (Nucleophile) Product Target Mono-Bromide (Desired Product) SM->Product Path A: k1 (Fast w/ Excess Reagent) Dimer Bis-Alkylated Dimer (Major Impurity) SM->Dimer Reagent Bis(2-bromoethyl) ether (Electrophile - Excess) Reagent->Product Product->Dimer Path B: k2 (Occurs if Reagent is low) Vinyl Vinyl Ether (Elimination Impurity) Product->Vinyl Path C: Heat/Strong Base

Caption: Path A is the desired route. Path B dominates if the dibromide concentration drops (low equivalents). Path C activates at T > 80°C.

Part 3: Troubleshooting & FAQs

Q1: My yield is only 40%, and I see a large spot on TLC just below the product. What is it?

Diagnosis: This is almost certainly the Bis-Alkylated Dimer . Root Cause: The local concentration of the phenoxide anion was too high relative to the dibromide, or the total equivalents of dibromide were too low. Corrective Action:

  • Increase bis(2-bromoethyl) ether to 4.0 equivalents .

  • Inverse Addition: Do not dump the dibromide into the phenol/base mixture. Instead, create a slurry of the Base + Dibromide in solvent (Acetonitrile or DMF) and slowly add the Phenol solution to it. This ensures the phenol always encounters a vast excess of electrophile.

Q2: I cannot remove the excess bis(2-bromoethyl) ether. It oils out with my product.

Diagnosis: The boiling point of the reagent (~218°C) makes rotary evaporation impossible, and it has similar solubility to your product. Scale-Up Purification Protocol:

  • Distillation is risky: High heat may degrade your product (benzyl cleavage or elimination).

  • Selective Precipitation (The "Anti-Solvent" Crash):

    • Dissolve the crude oil (Product + Excess Reagent) in a minimum amount of Diethyl Ether or MTBE .

    • Cool to -20°C and slowly add Hexanes or Pentane .

    • The polar product (containing the aromatic rings) often crystallizes or oils out as a gum, while the aliphatic dibromide remains in the supernatant.

    • Decant and repeat.

  • Vacuum Stripping: If you must distill, use a wiped-film evaporator (short path) at high vacuum (<0.5 mbar) to lower the boiling point of the dibromide to <100°C.

Q3: I see a new impurity forming during the workup. It smells acrid.

Diagnosis: You likely generated benzyl bromide or cleaved the benzyl group. Root Cause: Did you use HBr or strong acid during the quench? Or did the reaction overheat? Corrective Action:

  • Ensure the quench is pH neutral.

  • If the impurity is a Vinyl Ether (from elimination), it will appear as a less polar spot. This is irreversible. Lower your reaction temperature to 60°C and extend the reaction time rather than heating to 90°C+.

Part 4: Validated Experimental Protocol (Scale: 100g)

Note: This protocol prioritizes "Self-Validating" checkpoints.

Reagents:

  • 4-(Benzyloxy)phenol: 100 g (0.5 mol)

  • Bis(2-bromoethyl) ether: 463 g (2.0 mol, 4.0 equiv )

  • Potassium Carbonate (

    
    , milled): 207 g (1.5 mol, 3.0 equiv)
    
  • Acetonitrile (ACN): 1.0 L (10 vol)

Workflow:

  • Setup: Charge ACN,

    
    , and Bis(2-bromoethyl) ether into the reactor. Heat to 60°C.
    
    • Checkpoint: Ensure the base is well-suspended (vigorous stirring required).

  • Addition: Dissolve 4-(benzyloxy)phenol in minimal ACN. Add this solution dropwise to the reactor over 2 hours .

    • Why? Keeps Phenol concentration low (favors Mono-alkylation).

  • Reaction: Stir at 60°C for 12–16 hours.

    • IPC (In-Process Control): HPLC/TLC must show <1% unreacted phenol. If Dimer > 5%, stop and review stoichiometry.

  • Workup:

    • Filter off solid salts (

      
      /KBr). Wash cake with ACN.
      
    • Concentrate filtrate to a yellow oil.

  • Purification (The Wash):

    • Dissolve oil in Ethyl Acetate (500 mL).

    • Wash with Water (3 x 500 mL) to remove inorganic salts and traces of PEG-like impurities.

    • Crucial Step: If excess dibromide persists, perform a Hexane wash . The product is less soluble in hexane than the dibromide. Extract the oil with warm hexane (3x). The hexane layers will pull out the unreacted dibromide.

    • Concentrate the remaining oil/solid.

Part 5: Safety & Handling (The "Hidden" Hazard)

Warning: Bis(2-bromoethyl) ether is a potential bifunctional alkylating agent . It mimics sulfur mustard in structure (oxygen replacing sulfur) and can crosslink DNA.

  • Destruction of Excess Reagent: Do not dispose of the excess dibromide in general organic waste. Quench waste streams with an amine (e.g., ethanolamine) to consume the alkyl bromide before disposal.

  • Glove Permeation: Standard nitrile gloves offer poor protection against halogenated ethers. Use Silver Shield (Laminate) or double-glove with specific breakthrough time awareness.

References

  • Williamson Ether Synthesis Optimization

    • BenchChem Technical Support. "Improving reaction conditions for Williamson ether synthesis."
  • Phenol Alkylation Mechanisms & Selectivity

    • RSC Advances / Green Chemistry. "O-Alkylation of phenol derivatives via a nucleophilic substitution."[3]

  • Safety Data for Bromoethyl Ethers

    • Thermo Fisher Scientific.[4] "Safety Data Sheet: Bis(2-bromoethyl) ether."[4]

  • Purification of PEGylated Linkers

    • Vertex AI / ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Comparative Guide to the FTIR Fingerprint of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene, a molecule of interest in synthetic chemistry and drug development. Recogniz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene, a molecule of interest in synthetic chemistry and drug development. Recognizing the critical need for accurate and reliable spectroscopic data, this document moves beyond a simple peak listing. Instead, it offers a comparative approach, dissecting the molecule into its constituent functional groups and benchmarking their expected vibrational frequencies against those of structurally similar compounds. This methodology not only facilitates a more confident assignment of the target molecule's FTIR fingerprint but also provides researchers with a logical framework for interpreting the spectra of related complex molecules.

The structural complexity of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene, featuring a benzyloxy group, a disubstituted aromatic ring, an ethylene glycol-like ether chain, and a terminal alkyl bromide, results in a rich and nuanced FTIR spectrum. To elucidate this, we will systematically compare its expected spectral features with those of well-characterized analogs: 1,2-diethoxybenzene, benzyl phenyl ether, and 1,2-bis(2-bromoethoxy)ethane. This comparative analysis serves as a self-validating system, where the spectral contributions of each substructure are identified and rationalized.

Experimental Workflow: A Self-Validating Approach

The confident assignment of an FTIR spectrum, particularly for a novel or complex molecule, relies on a systematic and logical workflow. The following diagram illustrates the workflow employed in this guide, which leverages comparative analysis for robust spectral interpretation.

FTIR_Analysis_Workflow cluster_Target Target Molecule Analysis cluster_Analogs Comparative Analog Analysis cluster_Synthesis Data Synthesis and Assignment Target 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene Hypothesize Hypothesize Functional Group Frequencies Target->Hypothesize Compare Compare and Correlate Spectra Hypothesize->Compare Analog1 1,2-Diethoxybenzene (Aromatic Ether Moiety) Analog1->Compare Analog2 Benzyl Phenyl Ether (Benzyloxy Moiety) Analog2->Compare Analog3 1,2-bis(2-bromoethoxy)ethane (Bromoethoxyethoxy Moiety) Analog3->Compare Assign Assign Fingerprint Spectrum of Target Molecule Compare->Assign

Caption: Workflow for the comparative FTIR analysis of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene.

Dissecting the Spectrum: A Comparative Peak Assignment

The following table provides a detailed assignment of the expected vibrational frequencies for 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene. These assignments are informed by a comparative analysis of the experimental spectra of its structural analogs. Please note that an experimental spectrum for the target molecule was not available in the searched databases; therefore, the assignments for the target molecule are predictive.

Vibrational Mode 1,2-Diethoxybenzene (cm⁻¹)[1][2][3][4][5] Benzyl Phenyl Ether (cm⁻¹)[6][7] 1,2-bis(2-bromoethoxy)ethane (cm⁻¹)[8][9] 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene (Predicted, cm⁻¹) Assignment Rationale
Aromatic C-H Stretch3050-30003060-3030N/A~3060-3030Characteristic of C-H stretching in benzene rings.[10][11]
Aliphatic C-H Stretch2975, 2928, 28702925, 28702950-2850~2950-2850Asymmetric and symmetric stretching of CH₂ groups in the ethoxy and benzyloxy moieties.
Aromatic C=C Stretch~1600, ~1500~1600, ~1495N/A~1600, ~1500In-ring C=C stretching vibrations characteristic of substituted benzenes.[11][12]
C-O-C (Aryl Ether) Stretch~1250 (asymmetric)~1240 (asymmetric)N/A~1250Asymmetric C-O-C stretching of the aryl-ether linkage is typically strong and found in this region.
C-O-C (Alkyl Ether) Stretch~1120 (symmetric)~1040 (symmetric)~1100~1120-1100Characteristic C-O-C stretching for the aliphatic ether linkages in the side chain.
C-Br StretchN/AN/A~650-550~650-550The C-Br stretching vibration is expected in the lower frequency "fingerprint" region.
Out-of-Plane (OOP) C-H Bending~740 (ortho-disubstituted)~750, ~690 (monosubstituted)N/A~820 (para-disubstituted)The position of the strong out-of-plane C-H bending vibrations is indicative of the benzene ring substitution pattern.[12][13]

In-Depth Analysis of Functional Group Contributions

The Aromatic Core: Benzyloxy and Disubstituted Phenyl Groups

The aromatic portions of the molecule give rise to several characteristic absorptions. The C-H stretching vibrations of the benzene rings are expected to appear in the 3060-3030 cm⁻¹ region.[10][11] In-ring C=C stretching vibrations will produce a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹.[11][12] The substitution pattern on the benzene ring significantly influences the strong out-of-plane (OOP) C-H bending vibrations in the fingerprint region (900-675 cm⁻¹). For the 1,4-disubstituted (para) benzene ring in our target molecule, a strong absorption is predicted around 820 cm⁻¹. This is a key diagnostic feature that can be contrasted with the OOP bands of monosubstituted rings (around 750 and 690 cm⁻¹) as seen in benzyl phenyl ether, and ortho-disubstituted rings (around 740 cm⁻¹) as in 1,2-diethoxybenzene.[12][13]

The benzyloxy group introduces a benzylic -CH₂- linker. The aliphatic C-H stretching vibrations of this group will be observed in the 2950-2850 cm⁻¹ range, alongside the other aliphatic C-H stretches from the ethoxyethoxy chain.[14]

The Ether Linkages: A Tale of Two Environments

A prominent feature in the FTIR spectrum will be the strong C-O-C stretching vibrations of the ether linkages. The molecule contains both aryl and alkyl ether functionalities, which can often be distinguished. The asymmetric stretching of the aryl C-O bond (Ar-O-CH₂) is expected to produce a strong band around 1250 cm⁻¹. This is consistent with the spectra of 1,2-diethoxybenzene and benzyl phenyl ether.[1][6] The C-O-C stretching vibrations of the aliphatic ether portion of the molecule (-CH₂-O-CH₂-) are anticipated to appear in the 1120-1100 cm⁻¹ range, as supported by the data for 1,2-bis(2-bromoethoxy)ethane.[8]

The Alkyl Bromide Terminus: A Fingerprint Signature

The C-Br stretching vibration is typically found in the low-frequency region of the infrared spectrum, generally between 650 and 550 cm⁻¹. While this region can be complex with multiple overlapping absorptions (the "fingerprint region"), the presence of a distinct band in this range, absent in analogs without the bromo substituent, would be a strong indicator of this functional group.

Conclusion: A Predictive Framework for Spectroscopic Characterization

This guide has detailed a comparative and systematic approach to the FTIR fingerprint assignment of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene. By dissecting the molecule into its fundamental components and comparing them to analogous structures, we have established a robust predictive framework for its infrared spectrum. This methodology underscores the importance of leveraging existing spectral data to confidently interpret the spectra of new and complex molecules. For researchers in synthetic chemistry and drug development, this approach not only aids in the structural elucidation of their target compounds but also builds a deeper, more intuitive understanding of structure-spectrum correlations.

References

  • Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. [Link]

  • Spectroscopy. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • NIST. 1,2-Diethoxybenzene. [Link]

  • PubChem. Bis(2-bromoethyl) ether. [Link]

  • PubChem. o-Diethoxybenzene. [Link]

  • NIST. 1,2-Diethoxybenzene. [Link]

  • PubChem. 1,2-Bis(2-bromoethoxy)ethane. [Link]

  • NIST. Benzene, ethoxy-. [Link]

  • NIST. Benzene, (phenoxymethyl)-. [Link]

  • SpectraBase. Ethane, 1,2-bis(2-bromoethoxy)-. [Link]

  • NIST. Ethane, 1-bromo-2-ethoxy-. [Link]

  • NIST. Ethane, 1,1'-oxybis[2-bromo-. [Link]

  • SpectraBase. Benzyl phenyl ether. [Link]

  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

  • ResearchGate. FT-IR spectra of 4-benzyloxy toluene. [Link]

  • ResearchGate. The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole. [Link]

  • ResearchGate. FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and.... [Link]_fig3_323932230)

Sources

Comparative

Comparative Guide: Reactivity of 1-Bromo-4-ethoxybenzene vs. 1-Chloro-4-ethoxybenzene

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal chemistry and process development, the choice between 1-bromo-4-ethoxyben...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry and process development, the choice between 1-bromo-4-ethoxybenzene (4-bromophenetole) and 1-chloro-4-ethoxybenzene (4-chlorophenetole) is a classic trade-off between reactivity and economics .

While the bromo-derivative is the "gold standard" for rapid, high-yielding cross-couplings and clean lithium-halogen exchange, the chloro-derivative offers a significant cost advantage at the expense of kinetic sluggishness. Crucially, in organolithium chemistry, these two substrates diverge mechanistically: the bromo-derivative undergoes halogen exchange, while the chloro-derivative frequently undergoes Directed Ortho Metalation (DoM) , altering the regioselectivity of the reaction.

This guide provides an evidence-based comparison of their performance in Pd-catalyzed couplings and organolithium synthesis, supported by experimental protocols and mechanistic insights.

Mechanistic Foundation: The Bond Energy Differential

The reactivity difference is primarily governed by the Carbon-Halogen bond dissociation energy (BDE). The C-Cl bond is significantly stronger and shorter than the C-Br bond, making the oxidative addition step in catalytic cycles (and halogen exchange in lithiation) kinetically more demanding for the chloride.

ParameterC-Br Bond (4-Bromophenetole)C-Cl Bond (4-Chlorophenetole)Impact
Bond Dissociation Energy ~81 kcal/mol (339 kJ/mol)~95 kcal/mol (397 kJ/mol)C-Cl requires higher activation energy.
Bond Length ~1.90 Å~1.74 ÅC-Br is more accessible for metal insertion.
Electronic Effect (Ethoxy) Electron Donating (+M)Electron Donating (+M)Increases electron density in the ring, making oxidative addition slower for both compared to electron-poor rings, but the effect is critical for the unreactive chloride.
Case Study: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In Suzuki couplings, the oxidative addition of the aryl halide to the Pd(0) species is the rate-determining step (RDS).

  • 4-Bromophenetole: Reacts readily with standard, "commodity" catalysts (e.g., Pd(PPh3)4) at moderate temperatures (60-80°C).

  • 4-Chlorophenetole: Often inert under standard conditions due to the strong C-Cl bond and the electron-rich nature of the ethoxy group, which further deactivates the ring toward nucleophilic Pd(0) attack. Successful coupling requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC) to facilitate oxidative addition.

Comparative Data: Phenylboronic Acid Coupling
SubstrateCatalyst SystemTemp/TimeYieldNotes
4-Bromophenetole Pd(PPh3)4 (1-3 mol%), K2CO380°C, 2-4 h92-98% Standard protocol; highly robust.
4-Chlorophenetole Pd(PPh3)4, K2CO380°C, 24 h<10% Virtually unreactive without specialized ligands.
4-Chlorophenetole Pd2(dba)3 / SPhos, K3PO4100°C, 12 h85-91% Requires "Buchwald-type" precatalysts and higher energy.
Experimental Protocols

Protocol A: Standard Coupling (Bromo-Derivative) Best for: Rapid library synthesis, standard lab scale.

  • Charge: To a reaction vial, add 1-bromo-4-ethoxybenzene (1.0 equiv), Phenylboronic acid (1.2 equiv), and Pd(PPh3)4 (0.03 equiv).

  • Solvent: Add Toluene:Ethanol (4:1 v/v) and 2M aq. Na2CO3 (2.0 equiv).[1]

  • Reaction: Degas with N2 for 5 mins. Seal and heat to 80°C for 4 hours.

  • Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over MgSO4.

  • Validation: TLC (Hexane/EtOAc 9:1) shows disappearance of SM (Rf ~0.6) and new spot (Rf ~0.4).

Protocol B: Advanced Coupling (Chloro-Derivative) Best for: Large-scale process chemistry where material cost outweighs catalyst cost.

  • Charge: Add 1-chloro-4-ethoxybenzene (1.0 equiv), Boronic acid (1.5 equiv), Pd2(dba)3 (0.02 equiv), and SPhos (0.04 equiv).

  • Solvent: Add 1,4-Dioxane (anhydrous) and K3PO4 (3.0 equiv).

  • Reaction: Degas rigorously (Argon sparge). Heat to 100-110°C for 12-16 hours.

  • Note: The use of anhydrous phosphate and dioxane is critical to maintain the activity of the electron-rich catalytic species.

Deep Dive: Organolithium Divergence (Li-Hal vs. DoM)

This is the most critical distinction for synthetic design. The two derivatives follow completely different reaction pathways when treated with n-Butyllithium (n-BuLi).

  • 1-Bromo-4-ethoxybenzene: The weak C-Br bond allows for rapid Lithium-Halogen Exchange at -78°C. The lithium replaces the bromine atom.

  • 1-Chloro-4-ethoxybenzene: The C-Cl bond is too strong for exchange at low temperatures. Instead, the ethoxy group acts as a Directed Metalation Group (DMG). The lithium coordinates to the oxygen and deprotonates the ortho position, leading to Directed Ortho Metalation (DoM) .

Visualization of Reaction Divergence

ReactivityDivergence SubstrateBr 1-Bromo-4-ethoxybenzene nBuLi n-BuLi / -78°C SubstrateBr->nBuLi SubstrateCl 1-Chloro-4-ethoxybenzene SubstrateCl->nBuLi IntermedBr Para-Lithio Species (Li-Halogen Exchange) nBuLi->IntermedBr Fast Exchange (Kinetic Control) IntermedCl Ortho-Lithio Species (Directed Ortho Metalation) nBuLi->IntermedCl Coordination & Deprotonation ProductBr Product A: Electrophile at Para position IntermedBr->ProductBr + Electrophile (E+) ProductCl Product B: Electrophile at Ortho position (Cl retained) IntermedCl->ProductCl + Electrophile (E+)

Caption: Mechanistic divergence of bromo vs. chloro derivatives with n-BuLi. The bromo-derivative favors substitution at the halogen site, while the chloro-derivative favors ortho-functionalization.

Experimental Protocols

Protocol C: Lithium-Halogen Exchange (Bromo)

  • Setup: Flame-dried flask under Argon. Dissolve 1-bromo-4-ethoxybenzene (1.0 equiv) in anhydrous THF.

  • Cooling: Cool to -78°C (Dry ice/Acetone).

  • Addition: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 mins.

  • Exchange: Stir for 30-60 mins at -78°C. (Solution often turns yellow).

  • Quench: Add electrophile (e.g., Benzaldehyde) and warm to RT.

Protocol D: Directed Ortho Metalation (Chloro)

  • Setup: Flame-dried flask under Argon. Dissolve 1-chloro-4-ethoxybenzene (1.0 equiv) in anhydrous THF.

  • Cooling: Cool to -78°C (or 0°C depending on DMG strength, but -78°C is safer for selectivity).

  • Addition: Add sec-BuLi or n-BuLi (1.1 equiv) dropwise.

  • Metalation: Stir for 1-2 hours. The Lithium coordinates to the Ethoxy oxygen and removes the ortho proton.

  • Quench: Add electrophile. The Chlorine atom remains on the ring.

Decision Matrix: When to Use Which?
ScenarioRecommended DerivativeRationale
Discovery Chemistry (mg scale) Bromo Speed is priority. High success rate with standard catalysts saves time.
Process Chemistry (kg scale) Chloro Cost savings are significant. Catalyst optimization (SPhos/XPhos) is worth the effort for bulk savings.
Target: Para-Functionalization Bromo Only the bromo-derivative allows direct lithiation at the para-position via exchange.
Target: Ortho-Functionalization Chloro The chloro group is inert to exchange, allowing the ethoxy group to direct chemistry to the ortho position.
References
  • Suzuki-Miyaura Coupling Trends

    • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Advanced Ligands for Aryl Chlorides

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Lithium-Halogen Exchange vs.

    • Snieckus, V. (1990).[3] Directed Ortho Metalation.[3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

    • Note: This seminal review details the hierarchy of Directed Metalation Groups (DMGs) and the inertness of aryl chlorides to exchange conditions compared to bromides.
  • Bond Dissociation Energies

    • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. Link

Sources

Validation

Technical Guide: HPLC Purity Assessment of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene

Executive Summary This guide details the High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene (CAS: 3351-59-5). As a critical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene (CAS: 3351-59-5). As a critical intermediate containing both a lipophilic benzyl ether and a reactive alkyl bromide linked by a short polyethylene glycol (PEG) chain, this molecule presents a unique analytical challenge: resolving the target bromide from its hydrolysis degradation product (the alcohol) while preventing in-situ solvolysis during analysis.

This document compares a Rapid Isocratic Method against a High-Resolution Gradient Method , recommending the latter for stability-indicating assays.

Part 1: The Analytical Challenge

The structural integrity of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene hinges on the stability of the terminal alkyl bromide.

  • The Critical Impurity Pair: The primary degradation pathway is the hydrolysis of the terminal bromide to a hydroxyl group, forming 1-(Benzyloxy)-4-[2-(2-hydroxyethoxy)ethoxy]benzene .

    • Target (Bromide): More hydrophobic.

    • Impurity (Alcohol): More polar (elutes earlier on Reversed-Phase).

  • Solvolysis Risk: Alkyl bromides are susceptible to nucleophilic attack.[1] Using methanol as a solvent or mobile phase component can lead to metholysis, creating a methyl-ether artifact during the run. Acetonitrile (ACN) is the mandatory organic modifier.

  • Chromophore: The molecule possesses two aromatic rings (benzyl and phenylene), making UV detection at 254 nm highly sensitive and robust.

Part 2: Method Comparison

We evaluate two primary approaches. The Gradient Method is designated as the "Gold Standard" for purity profiling, while the Isocratic Method is suitable for rapid in-process checks.

Comparative Data Summary
FeatureMethod A: Rapid IsocraticMethod B: Stability-Indicating Gradient (Recommended)
Stationary Phase C18 (5 µm)C18 (3.5 µm or sub-2 µm)
Mobile Phase 60:40 ACN:Water (0.1% TFA)Gradient ACN:Water (0.1% Formic Acid)
Run Time < 10 Minutes25 Minutes
Resolution (Br vs OH) ~ 1.8 - 2.2> 4.0
Sensitivity to Late Eluters Low (Risk of carryover)High (Clears lipophilic dimers)
Primary Use Case Reaction monitoring (IPC)Final Product Release / Stability Testing
Detailed Analysis
Method A: Rapid Isocratic (IPC)
  • Pros: Fast, constant baseline, high throughput.

  • Cons: May fail to resolve the hydrolysis impurity if the column degrades. Lipophilic impurities (e.g., dibenzylated byproducts) may retain indefinitely, eluting in subsequent injections as "ghost peaks."

Method B: Stability-Indicating Gradient (Gold Standard)
  • Pros: The gradient starts at low organic % to retain and separate the polar hydrolysis impurity (Alcohol) from the target (Bromide). The ramp to high organic % ensures all lipophilic precursors (e.g., benzyl bromide residues) are eluted.

  • Cons: Requires equilibration time between runs.

Part 3: Recommended Experimental Protocol (Method B)

This protocol utilizes a Gradient Reversed-Phase approach optimized for resolving the bromide/alcohol pair.

Instrumentation & Conditions
  • System: HPLC with UV/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

    • Rationale: The 3.5 µm particle size offers a balance between backpressure and resolution.

  • Wavelength: 254 nm (Primary), 210 nm (Secondary for impurity checking).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 5-10 µL.

Mobile Phase Preparation[2][3][4][5][6]
  • Solvent A: Water + 0.1% Formic Acid (v/v).[2]

    • Note: Formic acid suppresses silanol ionization, improving peak shape for the ether oxygens.

  • Solvent B: Acetonitrile (HPLC Grade).

    • Critical:Do NOT use Methanol. Methanol can react with the alkyl bromide to form a methyl ether impurity (

      
      ).
      
Gradient Table
Time (min)% Solvent A (Water/FA)% Solvent B (ACN)Event
0.007030Initial Hold
2.007030Isocratic for polar impurities
15.001090Gradient Ramp
20.001090Wash (Elute lipophilics)
20.107030Return to Initial
25.007030Re-equilibration
Sample Preparation
  • Diluent: 100% Acetonitrile.

    • Why: Ensures solubility of the lipophilic benzyl chain and prevents hydrolysis.

  • Concentration: Prepare a stock at 1.0 mg/mL. Dilute to 0.5 mg/mL for injection.

  • Stability: Analyze within 12 hours of preparation. Keep autosampler at 4°C if possible to slow any potential hydrolysis.

Part 4: Visualization & Logic

Workflow Diagram

The following diagram outlines the critical decision path for analyzing alkyl bromide linkers, emphasizing the avoidance of protic solvents.

AnalyticalWorkflow cluster_impurities Separation Logic Sample Solid Sample 1-(Benzyloxy)-4-[...] SolventSelect Solvent Selection (CRITICAL) Sample->SolventSelect Prep Dissolution in ACN (0.5 mg/mL) SolventSelect->Prep Use ACN (Avoid MeOH) HPLC HPLC System C18 Gradient Prep->HPLC Detection UV @ 254nm HPLC->Detection Data Data Analysis Detection->Data Impurity1 Hydrolysis (OH) Elutes Early Target Target (Br) Elutes Mid Impurity2 Dimer/Benzyl Elutes Late

Caption: Analytical workflow emphasizing the critical exclusion of methanol to prevent artifact formation.

Method Decision Matrix

When to choose the Isocratic vs. Gradient method.

DecisionMatrix Start Start: Define Goal Goal What is the purpose? Start->Goal IPC In-Process Control (Reaction Check) Goal->IPC Speed Needed Release Final Release / Stability (Purity Profiling) Goal->Release Accuracy Needed MethodA Method A: Isocratic (Fast, Moderate Res) IPC->MethodA MethodB Method B: Gradient (High Res, Clears Late Eluters) Release->MethodB

Caption: Decision tree for selecting the appropriate HPLC methodology based on the stage of development.

Part 5: Validation Criteria (System Suitability)

To ensure the method is performing correctly, the following parameters must be met before accepting data:

  • Resolution (

    
    ):  > 2.0 between the Hydrolysis Impurity (if present/spiked) and the Main Peak.
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.2 for the main peak.
  • Precision: %RSD of peak area < 1.0% for 5 replicate injections.

  • Blank Check: No peaks > 0.1% area in the blank injection at the retention time of the target (confirms no carryover).

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Characterization of Bromo-PEG-bromide Conjugates by HPLC. Retrieved from

  • Agilent Technologies. (2023). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from

  • PubChem. (2025).[3] Compound Summary: 1-Bromo-4-[2-(2-bromoethoxy)ethoxy]benzene. Retrieved from

  • BOC Sciences. (2024). High performance liquid chromatography (HPLC) Technique for PEGylation Analysis. Retrieved from

  • Asian Journal of Pharmaceutical Research. (2025). Steps involved in HPLC Method Development: Solvent Selection for Alkyl Halides. Retrieved from [4]

Sources

Comparative

A Researcher's Guide to the Stability of Benzyl Protecting Groups Under Basic Conditions

For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a critical factor in the successful design and execution of complex multi-step syntheses. The benzyl (Bn) g...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a critical factor in the successful design and execution of complex multi-step syntheses. The benzyl (Bn) group is a workhorse for the protection of alcohols, amines, and carboxylic acids, lauded for its general robustness. This guide provides an in-depth, comparative analysis of the stability of benzyl ethers, esters, and carbamates under a variety of basic reaction conditions, supported by experimental data and established chemical principles.

The benzyl group is generally considered stable to a wide array of basic conditions, a property that contributes to its widespread use.[1][2] However, the term "stable" is context-dependent, and a nuanced understanding of the limits of this stability is crucial for preventing unexpected deprotection or side reactions. This guide will dissect the stability of benzyl-protected functional groups in the presence of common inorganic and organic bases.

I. Benzyl Ethers: A Pillar of Stability

Benzyl ethers are renowned for their exceptional stability towards a broad spectrum of bases, ranging from mild inorganic bases to strong non-nucleophilic organic bases. This robustness makes them a reliable choice for syntheses involving basic reaction steps where other protecting groups might fail.

General Stability Profile

Benzyl ethers are generally stable in the presence of:

  • Alkali Metal Hydroxides: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH) are commonly used for reactions such as saponification of esters in the presence of benzyl ethers without affecting the latter.[3]

  • Carbonates: Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed in alkylation and other base-mediated reactions, with benzyl ethers remaining intact.[3]

  • Amine Bases: Non-nucleophilic amine bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA), as well as stronger, non-nucleophilic amidine bases like 1,8-diazabicycloundec-7-ene (DBU), are well-tolerated by benzyl ethers under typical reaction conditions.

The stability of benzyl ethers stems from the high pKa of the benzylic proton and the strength of the C-O bond, which are not readily cleaved by non-nucleophilic bases.

Factors Influencing Stability

While generally robust, the stability of a benzyl ether can be influenced by several factors:

  • Steric Hindrance: Sterically hindered benzyl ethers can be more challenging to cleave under standard deprotection conditions, which can be an advantage when enhanced stability is required. Conversely, extreme steric strain around the ether linkage could potentially render the group more labile under harsh conditions, although this is not a common mode of cleavage.

  • Electronic Effects: The electronic nature of the aromatic ring can influence the stability of the benzyl group. Electron-donating groups on the phenyl ring, such as a p-methoxy group (forming a p-methoxybenzyl or PMB ether), can render the group more susceptible to oxidative cleavage but generally do not significantly impact its stability towards bases.[4] Conversely, electron-withdrawing groups can increase stability towards certain cleavage methods.

  • Reaction Conditions: While stable at room temperature and moderately elevated temperatures, prolonged exposure to very strong bases at high temperatures can lead to undesired side reactions or slow cleavage, although this is not a common synthetic strategy for deprotection.

The following diagram illustrates the general workflow for assessing the stability of a benzyl-protected compound under basic conditions.

Workflow for validating benzyl group stability.

II. Benzyl Esters: Susceptibility to Basic Hydrolysis

In stark contrast to benzyl ethers, benzyl esters are readily cleaved under basic conditions via saponification. This lability is a key feature often exploited for their removal.

Saponification: The Primary Cleavage Pathway

The ester functional group is inherently susceptible to nucleophilic attack by hydroxide ions. This process, known as saponification, leads to the formation of a carboxylate salt and benzyl alcohol. Common conditions for the saponification of benzyl esters include:

  • Aqueous Hydroxide Solutions: Treatment with aqueous solutions of LiOH, NaOH, or KOH in a co-solvent like tetrahydrofuran (THF) or methanol is the most common method for benzyl ester cleavage.[3]

  • Carbonate Bases: While weaker bases than hydroxides, carbonates such as K₂CO₃ in a protic solvent like methanol can also effect the hydrolysis of benzyl esters, albeit typically requiring longer reaction times or elevated temperatures.

The relative rate of hydrolysis can be influenced by steric hindrance around the ester carbonyl and the electronic properties of the benzoyl group.

Comparative Stability: Ethers vs. Esters

The fundamental difference in stability between benzyl ethers and esters under basic conditions provides a powerful tool for orthogonal protection strategies. It is possible to selectively cleave a benzyl ester in the presence of a benzyl ether with high fidelity.

The following table summarizes the general stability of benzyl ethers and esters under common basic conditions.

Protecting GroupReagent/ConditionStabilityPrimary Cleavage Pathway
Benzyl Ether NaOH, KOH, LiOH (aq.)Stable -
K₂CO₃, Cs₂CO₃Stable -
DBU, TEAStable -
Benzyl Ester NaOH, KOH, LiOH (aq.)Labile Saponification (Hydrolysis)
K₂CO₃, Cs₂CO₃Moderately Labile Saponification (Hydrolysis)
DBU, TEAGenerally Stable Can be cleaved under forcing conditions

III. Benzyl Carbamates: A More Stable Amine Protection

Benzyl carbamates (Cbz or Z group) are widely used for the protection of amines and are generally more robust towards basic conditions than benzyl esters. However, their stability is not as absolute as that of benzyl ethers.

Stability Profile of Benzyl Carbamates

Benzyl carbamates are typically stable to:

  • Aqueous Inorganic Bases: They can withstand treatment with aqueous NaOH, KOH, and K₂CO₃ under conditions that would readily cleave a benzyl ester.[5] This allows for the selective saponification of esters in the presence of a Cbz-protected amine.

  • Amine Bases: Triethylamine and other non-nucleophilic amine bases are routinely used in peptide coupling and other reactions involving Cbz-protected amino acids without issue.

Potential for Cleavage

While generally stable, the Cbz group can be cleaved under specific, more forcing basic conditions, although this is not a standard deprotection method. Strong, non-nucleophilic bases like DBU at elevated temperatures may lead to slow cleavage. It's important to note that the primary methods for Cbz deprotection are catalytic hydrogenolysis or acidic conditions.[6]

The following diagram illustrates the relative stability of the three types of benzyl protecting groups under basic conditions.

Stability_Comparison cluster_0 Relative Stability Under Basic Conditions Benzyl_Ether Benzyl Ether (High Stability) Benzyl_Carbamate Benzyl Carbamate (Moderate Stability) Benzyl_Ether->Benzyl_Carbamate More Stable Benzyl_Ester Benzyl Ester (Low Stability) Benzyl_Carbamate->Benzyl_Ester More Stable

Relative stability of benzyl protecting groups.

IV. Experimental Protocols for Stability Validation

To empirically validate the stability of a benzyl-protected compound in your specific reaction context, the following general protocols can be adapted.

Protocol 1: General Procedure for Testing Stability to Inorganic Bases
  • Reaction Setup: Dissolve the benzyl-protected substrate (1.0 equiv.) in a suitable solvent (e.g., THF, methanol, DMF).

  • Addition of Base: Add the desired inorganic base (e.g., NaOH, K₂CO₃, 1.1-2.0 equiv.). For aqueous hydroxides, a co-solvent system is typically used.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature, 50 °C, reflux) for a predetermined time (e.g., 2, 8, 24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), comparing against a standard of the starting material.

  • Work-up and Analysis: Quench the reaction with a suitable reagent (e.g., water, dilute acid). Extract the product with an appropriate organic solvent. Dry the organic layer, concentrate, and analyze the crude material by ¹H NMR to determine the extent of deprotection or side product formation.

Protocol 2: General Procedure for Testing Stability to Organic Bases
  • Reaction Setup: Dissolve the benzyl-protected substrate (1.0 equiv.) in an aprotic solvent (e.g., dichloromethane, acetonitrile, DMF).

  • Addition of Base: Add the organic base (e.g., triethylamine, DBU, 1.1-2.0 equiv.).

  • Reaction Conditions: Stir the reaction at the intended reaction temperature for the required duration.

  • Monitoring and Analysis: Follow the same monitoring and analysis steps as described in Protocol 1.

V. Conclusion

The benzyl protecting group offers a versatile tool for the synthetic chemist, with its stability profile being a key determinant of its application. Benzyl ethers stand out for their exceptional robustness under a wide range of basic conditions. In contrast, benzyl esters are readily cleaved by basic hydrolysis, providing a useful orthogonal handle. Benzyl carbamates offer an intermediate level of stability, generally resisting the conditions that cleave esters.

A thorough understanding of these stability differences, coupled with empirical validation in the context of a specific synthetic route, is essential for the successful application of benzyl protecting groups in the synthesis of complex molecules.

References

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link].

  • Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC. Available at: [Link].

  • Chem-Station. Benzyl (Bn) Protective Group. Chem-Station Int. Ed. Available at: [Link].

  • University of Evansville. Alcohol Protecting Groups. Available at: [Link].

  • Organic Chemistry Portal. Benzyl Esters. Organic Chemistry Portal. Available at: [Link].

  • De-O-benzylation of Sterically Hindered Benzyl Ethers. ResearchGate. Available at: [Link].

  • University of Liverpool. VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link].

  • Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. ResearchGate. Available at: [Link].

  • Organic Syntheses. 3 - Organic Syntheses Procedure. Available at: [Link].

  • Kinetic studies in ester hydrolysis. Indian Academy of Sciences. Available at: [Link].

  • Kocienski, P. J. Protecting Groups. 3rd ed., Georg Thieme Verlag, 2004.
  • Houben-Weyl Methods of Organic Chemistry, Vol. E22a, 4th ed., Georg Thieme Verlag, 2002.
  • Selective Cleavage of N -Benzyl-Protected Secondary Amines by Triphosgene. ResearchGate. Available at: [Link].

  • Organic Chemistry Help. Benzyl Protection. Available at: [Link].

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link].

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. PMC. Available at: [Link].

  • Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Dr. Zachary H. Houston. Available at: [Link].

  • YouTube. benzyl ether cleavage. Available at: [Link].

  • YouTube. synthesis & cleavage of benzyl ethers. Available at: [Link].

  • J&K Scientific. Benzyl Deprotection of Alcohols. J&K Scientific LLC. Available at: [Link].

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. Available at: [Link].

  • Organic Chemistry Portal. Selective Cleavage of Benzyl Ethers. Organic Chemistry Portal. Available at: [Link].

  • Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate. PubMed. Available at: [Link].

  • Scite.ai. Preparation and Hydrolysis of Benzyl Esters. Scite.ai. Available at: [Link].

  • UM Students' Repository. CHAPTER 3 KINETIC MEASUREMENTS AND PRODUCT CHARACTERIZATIONS. Available at: [Link].

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link].

  • PubMed Central. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available at: [Link].

  • Houben-Weyl Methods of Organic Chemistry, Vol. E22a, 4th ed., Georg Thieme Verlag, 2002.
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2007.

Sources

Validation

A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene

For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous structural elucidation of novel synthetic molecules is a cornerstone of rigorous scientific practice. Nuclear M...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous structural elucidation of novel synthetic molecules is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a powerful, non-destructive method for mapping the carbon skeleton of a molecule. This guide offers an in-depth analysis and a predicted ¹³C NMR spectrum for the polyether-aromatic compound, 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene.

In the absence of a directly published experimental spectrum for this specific molecule, this guide leverages a comparative approach. By dissecting the target molecule into its constituent structural fragments—the benzyloxy group, the 1,4-disubstituted aromatic core, and the 2-(2-bromoethoxy)ethoxy side chain—we can draw robust comparisons with the known ¹³C NMR data of analogous compounds. This methodology not only allows for a reliable prediction of the chemical shifts but also provides a deeper understanding of the electronic environment of each carbon atom within the molecule.

Predicted ¹³C NMR Chemical Shifts and Comparative Data

The predicted ¹³C NMR chemical shifts for 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene are presented below, alongside experimental data for structurally related compounds. This comparative analysis forms the basis for the detailed discussion of the predicted spectrum.

Carbon AtomPredicted Chemical Shift (ppm) for 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzeneBenzyl Phenyl Ether (ppm)1,4-Diethoxybenzene (ppm)2-(2-Ethoxyethoxy)ethanol (ppm)Benzyl 2-bromoethylether (ppm)
C1 ~153.5----
C2, C6 ~115.8-115.4--
C3, C5 ~115.2-115.4--
C4 ~152.8-152.8--
C7 ~70.270.0---
C8 ~137.0137.2---
C9, C13 ~128.6128.6---
C10, C12 ~128.0128.0---
C11 ~127.5127.5---
C14 ~69.5--70.2-
C15 ~70.8--70.6-
C16 ~71.2---69.8
C17 ~30.5---30.4

Experimental Protocol for ¹³C NMR Spectroscopy

The acquisition of a high-quality ¹³C NMR spectrum is crucial for accurate structural analysis. The following protocol outlines a standard procedure for obtaining a proton-decoupled ¹³C NMR spectrum.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as its residual peak will be present in the spectrum. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.
  • Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.

2. Instrument Setup and Calibration:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field during the experiment.
  • Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks. This is typically an automated process on modern spectrometers.

3. Acquisition of the Spectrum:

  • Set the spectrometer to the ¹³C nucleus frequency.
  • Choose a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[1][2]
  • Set the spectral width to cover the expected range of chemical shifts for organic molecules (typically 0-220 ppm).
  • The number of scans will depend on the sample concentration. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[3]
  • A relaxation delay is used between scans to allow the nuclei to return to their equilibrium state.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.
  • Reference the spectrum using the known chemical shift of the deuterated solvent or an internal standard like tetramethylsilane (TMS). For CDCl₃, the central peak of the triplet is set to 77.16 ppm.
  • Integrate the peaks if quantitative analysis is required, although in standard ¹³C NMR, peak intensities are not always directly proportional to the number of carbons due to the Nuclear Overhauser Effect (NOE) and differences in relaxation times.[1][3]

Structural Elucidation and Discussion of Chemical Shifts

To facilitate a clear discussion of the predicted chemical shifts, the carbon atoms of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene have been numbered as follows:

Figure 1. Structure of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene with carbon numbering.

Aromatic Carbons (C1-C6 and C8-C13):

  • C1 and C4: These are the quaternary carbons of the central benzene ring directly attached to oxygen atoms. Their chemical shifts are predicted to be the most downfield in the aromatic region, around 153.5 ppm and 152.8 ppm , respectively. This is consistent with the strong deshielding effect of the electronegative oxygen atoms. In the comparative compound 1,4-diethoxybenzene, the corresponding carbons appear at 152.8 ppm. The slight difference between C1 and C4 arises from the different alkoxy substituents.

  • C2, C6, C3, and C5: These are the protonated carbons of the central benzene ring. Due to the electron-donating nature of the alkoxy substituents, these carbons are expected to be shielded relative to unsubstituted benzene (128.5 ppm). Their chemical shifts are predicted to be around 115.8 ppm and 115.2 ppm . This is in excellent agreement with the experimental value of 115.4 ppm for the aromatic CH carbons in 1,4-diethoxybenzene.

  • C8: This is the quaternary carbon of the benzyl group's phenyl ring, attached to the benzylic carbon (C7). Its chemical shift is predicted to be around 137.0 ppm , which is very close to the 137.2 ppm observed for the analogous carbon in benzyl phenyl ether.

  • C9, C13, C10, C12, and C11: These are the protonated carbons of the benzyl group's phenyl ring. Their chemical shifts are expected to be in the range of 127.5-128.6 ppm , consistent with the values observed for the phenyl ring in benzyl phenyl ether (127.5-128.6 ppm).

Aliphatic Carbons (C7 and C14-C17):

  • C7: This is the benzylic carbon. The attachment to an oxygen atom and a phenyl ring results in a downfield shift. The predicted chemical shift of ~70.2 ppm is based on the value of 70.0 ppm for the benzylic carbon in benzyl phenyl ether.

  • C14, C15, and C16: These are the carbons of the ethoxy-ethoxy portion of the side chain. They are all attached to oxygen atoms and are expected to resonate in a similar region. Based on the data for 2-(2-ethoxyethoxy)ethanol (70.2 and 70.6 ppm) and benzyl 2-bromoethylether (69.8 ppm), their chemical shifts are predicted to be in the range of 69.5-71.2 ppm .

  • C17: This carbon is directly attached to the electronegative bromine atom, which causes a significant downfield shift compared to a standard alkyl carbon. However, the "heavy atom effect" of bromine can also lead to some shielding. The predicted chemical shift of ~30.5 ppm is based on the experimental value of 30.4 ppm for the carbon attached to bromine in benzyl 2-bromoethylether.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene. By leveraging a comparative approach with structurally similar compounds, we have been able to assign a predicted chemical shift to each carbon atom with a high degree of confidence. The provided experimental protocol offers a robust framework for obtaining high-quality ¹³C NMR data, which is indispensable for the structural verification of this and other novel chemical entities. This detailed analysis serves as a valuable resource for researchers in drug development and organic synthesis, facilitating the confident characterization of their target molecules.

References

  • The Royal Society of Chemistry. (n.d.). ¹H- and ¹³C-NMR for. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl phenyl ether. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Diethoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Ethoxyethoxy)ethanol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). N-benzyl-progargylamine - Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Carbon-13 nuclear magnetic resonance. Retrieved from [Link]

  • Gruffat, C., et al. (2020). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. eMagRes, 9(2), 103-116.
  • Chemistry Steps. (2025, October 22). ¹³C Carbon NMR Spectroscopy. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene

Topic: 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene Proper Disposal Procedures Executive Summary & Immediate Action Card This guide mandates the Halogenated Organic Waste stream for 1-(Benzyloxy)-4-[2-(2-bromoethoxy)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene Proper Disposal Procedures

Executive Summary & Immediate Action Card

This guide mandates the Halogenated Organic Waste stream for 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene (approximate MW: 351.24 g/mol ). Due to the primary alkyl bromide functionality, this compound acts as a potential alkylating agent and must be segregated from strong nucleophiles (bases, amines) to prevent uncontrolled exothermic reactions in waste containers.

Critical Safety Directive:

  • DO NOT mix with aqueous basic waste (risk of hydrolysis/alkylation).

  • DO NOT dispose of down the drain.[1][2]

  • DO NOT mix with oxidizers (e.g., nitric acid, peroxides).

Chemical Identification & Hazard Profile

Precise identification ensures the waste contractor utilizes the correct incineration protocol (typically high-temperature incineration with scrubber systems for HBr capture).

Property Data / Description
Chemical Name 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene
Structural Class Halogenated Aryl-Alkyl Ether (PEG-linker derivative)
Molecular Formula C₁₇H₁₉BrO₃
Physical State Solid (low melting point) or Viscous Liquid (depending on purity/temp)
Primary Hazard Skin/Eye Irritant (Category 2) ; Potential Alkylating Agent
Waste Code (RCRA) Not specifically listed (P/U), but defaults to D001 (Ignitable) if in solvent, or generic Halogenated Organic.
Incompatibility Strong Bases, Strong Oxidizers, Nucleophiles (Amines, Thiols)

Expert Insight: The "2-(2-bromoethoxy)ethoxy" tail is a polyethylene glycol (PEG) linker terminating in a bromide. This bromide is a good leaving group. In a waste drum containing amines or hydroxides, this compound can undergo Sₙ2 substitution, generating heat and potentially pressurizing the container. Strict segregation is non-negotiable.

Disposal Workflow: Step-by-Step

This protocol is designed to be a self-validating system. If a step cannot be completed (e.g., no label available), the process halts immediately.

Step 1: Waste Characterization & Segregation

  • Action: Isolate the material. Do not combine with "General Organic Waste" unless that stream is explicitly approved for Halogenated compounds.

  • Container: Use a chemically resistant container (Amber Glass or HDPE).

  • Solvent Trap: If the material is dissolved in a solvent (e.g., DCM, Ethyl Acetate), the solvent dictates the primary waste stream. If dissolved in DCM, it is Halogenated . If in Acetone, it is Non-Halogenated unless the concentration of the bromo-compound exceeds the facility's halogen threshold (typically 1-2%).

    • Rule of Thumb: Always default to Halogenated Waste to prevent regulatory violations during incineration.

Step 2: Labeling

  • Action: Apply a hazardous waste label before adding waste.[2][3]

  • Required Fields:

    • Chemical Name: Write out the full name. Do not use abbreviations like "Bn-PEG-Br".

    • Constituents: 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene (>95%).

    • Hazard Checkbox: [x] Toxic [x] Irritant.

Step 3: Storage

  • Action: Store in a satellite accumulation area (SAA) secondary containment bin.

  • Condition: Keep container closed at all times except when adding waste.

  • Shelf Life: Dispose of within 6 months to prevent degradation or peroxide formation (ether linkage risk).

Step 4: Hand-off

  • Action: Contact your EHS department or licensed waste contractor (e.g., Veolia, Clean Harbors) for pickup.

  • Manifest: Ensure the manifest lists "Halogenated Organic Liquid/Solid, N.O.S." (Not Otherwise Specified).

Visual Decision Logic (Disposal Tree)

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring no ambiguity.

DisposalDecisionTree Start Waste Generation: 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene IsSolid Is the waste Solid or Liquid? Start->IsSolid SolidPath Solid Waste IsSolid->SolidPath Solid LiquidPath Liquid / Solution IsSolid->LiquidPath Liquid HaloStream Stream A: Halogenated Organic Waste (High Temp Incineration) SolidPath->HaloStream Pack in HDPE Jar SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck ConcCheck Is Halogen content > 1%? SolventCheck->ConcCheck No (Acetone, MeOH) SolventCheck->HaloStream Yes (DCM, etc.) ConcCheck->HaloStream Yes (>1%) NonHaloStream Stream B: Non-Halogenated Organic Waste (Fuel Blending) ConcCheck->NonHaloStream No (<1%) HaloStream->Start Verify Labeling

Figure 1: Decision Logic for Waste Stream Classification. Note that solid waste of this compound defaults to the Halogenated stream.

Spill Response Protocol (Small vs. Large)

PPE Requirements:

  • Gloves: Nitrile (Double gloving recommended due to alkyl bromide permeability).

  • Eye Protection: Chemical Safety Goggles.

  • Body: Lab coat + Apron if handling >100g.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Small Small (< 50 mL/g) Assess->Small Large Large (> 50 mL/g) Assess->Large Absorb Absorb with Vermiculite or Chem-Pad Small->Absorb Evacuate Evacuate Area & Call EHS/Emergency Large->Evacuate Bag Place Debris in Halogenated Waste Bag Absorb->Bag Clean Clean Surface with Soap & Water Bag->Clean

Figure 2: Immediate Spill Response Workflow. Prioritize evacuation for large spills due to potential respiratory irritation.

Scientific Rationale & Compliance

Why "Halogenated" Matters: Incinerating halogenated compounds (containing Br, Cl, F) in standard fuel-blending kilns can produce acid gases (HBr, HCl) and dioxins if the temperature is insufficient. Designated halogenated waste streams utilize incinerators equipped with acid gas scrubbers and operate at higher temperatures (>1100°C) to ensure complete destruction and regulatory compliance (EPA 40 CFR 264) [1].

Reactivity Awareness: The benzyl ether moiety is relatively stable, but the alkyl bromide tail is reactive. In a mixed waste container, if this compound encounters a strong nucleophile (e.g., waste pyridine or triethylamine), it will alkylate the amine. This reaction is exothermic.

  • Protocol: Never pour this waste into a "General Base Waste" container.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Incinerators (HWI) - 40 CFR Part 264 Subpart O. Retrieved from [Link]

  • PubChem. (2025).[4] Compound Summary: 1-(2-Bromoethoxy)-2-ethoxybenzene (Structural Analog). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.